3-Ethoxypyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVXZBTTFDZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343007 | |
| Record name | 3-ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10006-74-3 | |
| Record name | 3-ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of 3-hydroxypyridine, followed by an ethylation reaction, and culminating in the reduction of a nitro intermediate. This document furnishes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthetic route in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 3-hydroxypyridine. The overall transformation is outlined below:
Figure 1: Overall synthetic pathway for this compound.
This pathway involves the introduction of a nitro group ortho to the hydroxyl functionality, followed by etherification of the hydroxyl group and subsequent reduction of the nitro group to the desired primary amine.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.
Step 1: Synthesis of 3-Hydroxy-2-nitropyridine
The initial step involves the nitration of 3-hydroxypyridine. Two effective methods are presented below.
Method A: Nitration with Mixed Acid
This classical method utilizes a mixture of concentrated sulfuric acid and nitric acid to achieve the nitration.
Experimental Protocol: With ice water cooling and efficient stirring, 96 g (1.0 mole) of 3-hydroxypyridine is added gradually to 650 ml of concentrated sulfuric acid, ensuring the internal temperature does not exceed 30°C. A cold mixture of 48 ml of concentrated nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is then added gradually over 3-5 hours, maintaining the temperature between 40 to 45°C. The mixture is allowed to stand overnight (approximately 16 hours), then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and extracted with either ether or methylene chloride. The organic extract is dried over MgSO4, filtered, and the solvent is removed under reduced pressure to yield the product.[1]
Method B: Nitration with Potassium Nitrate and Acetic Anhydride
This alternative method avoids the use of mixed acids, offering a potentially safer and more environmentally benign process with high yields.
Experimental Protocol: To a 1L three-necked flask, add 50g of 3-hydroxypyridine, 400ml of ethyl acetate, 74g of KNO3, and 367ml of acetic anhydride. The mixture is heated to 45°C with mechanical stirring. The reaction progress is monitored, and upon completion, the mixture is cooled to room temperature and filtered. The filtrate's pH is adjusted to neutral with a saturated NaOH solution and then extracted 3-4 times with ethyl acetate. The combined organic extracts are treated with activated carbon and heated under reflux for 1 hour. After cooling and filtration, the filtrate is dried with anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting solid is dried in a drying oven to afford 3-hydroxy-2-nitropyridine.[2]
Data Presentation: Step 1
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | 3-Hydroxypyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 30-45 | 16 | ~75 |
| B | 3-Hydroxypyridine | KNO₃, Acetic Anhydride | Ethyl Acetate | 45 | Monitored | 81-90 |
Step 2: Synthesis of 3-Ethoxy-2-nitropyridine
This step is achieved via a Williamson ether synthesis, where the hydroxyl group of 3-hydroxy-2-nitropyridine is ethylated.
Experimental Protocol: In a suitable reaction vessel, 3-hydroxy-2-nitropyridine is dissolved in a polar aprotic solvent such as DMF or DMSO. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. An ethylating agent, such as ethyl iodide or ethyl bromide, is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-ethoxy-2-nitropyridine.
Data Presentation: Step 2
| Starting Material | Base | Ethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) |
| 3-Hydroxy-2-nitropyridine | NaH or K₂CO₃ | Ethyl Iodide or Ethyl Bromide | DMF or DMSO | Room Temp. to mild heat | Monitored |
Note: Specific quantitative data for this step requires further empirical determination or sourcing from more specific literature.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 3-ethoxy-2-nitropyridine to the corresponding amine. Catalytic hydrogenation is a common and effective method.
Experimental Protocol: In a hydrogenation vessel, 3-ethoxy-2-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The vessel is then purged with an inert gas (e.g., argon or nitrogen) before being pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.
Data Presentation: Step 3
| Starting Material | Catalyst | Reagent | Solvent | Pressure (atm) | Temperature (°C) |
| 3-Ethoxy-2-nitropyridine | 10% Pd/C | H₂ | Ethanol or Ethyl Acetate | 1-4 | Room Temp. |
Note: Yields for this step are typically high, often exceeding 90%, but should be determined experimentally.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Figure 2: Detailed workflow for the synthesis of this compound.
This guide provides a robust and well-documented pathway for the synthesis of this compound, suitable for implementation in a research and development setting. The presented methods offer flexibility in reagent choice and reaction conditions, allowing for adaptation to specific laboratory constraints and scalability requirements.
References
3-Ethoxypyridin-2-amine: A Technical Guide to Its Physicochemical Properties
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethoxypyridin-2-amine (CAS No. 10006-74-3), a heterocyclic amine of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical characteristics.
Core Physicochemical Data
This compound, with the empirical formula C7H10N2O, is a substituted pyridine derivative.[1] The following table summarizes its key identifying and physicochemical properties. While experimental data for some parameters are not publicly available, predicted values from reliable computational models are provided where applicable.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-3-ethoxypyridine | [2] |
| CAS Number | 10006-74-3 | [1][2] |
| Molecular Formula | C7H10N2O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Water Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| logP (Predicted) | 0.8 | PubChemLite |
Experimental Protocols for Physicochemical Characterization
While specific experimental data for this compound is limited in public literature, the following sections detail the standardized methodologies that should be employed for its characterization, primarily based on the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and international acceptance.
Determination of Melting Point / Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3][4] This property is a crucial indicator of purity.
Methodology: One of the most common methods is the capillary tube method .
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) alongside a calibrated thermometer.[3][4]
-
Heating: The apparatus is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the substance is completely liquid (final melting point) are recorded. This range is reported as the melting range.
-
Other Methods: Alternative methods include Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), which can provide more precise data.[4]
Determination of Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
Methodology: A standard method for determining the boiling point is the ebulliometer method .
-
Apparatus: An ebulliometer, an apparatus designed for precise boiling point measurement, is used.
-
Procedure: The liquid sample of this compound is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions.
-
Pressure Correction: The boiling point is measured at the ambient pressure and then corrected to standard atmospheric pressure (101.325 kPa).
-
Alternative Methods: Other acceptable methods include dynamic vapor pressure measurement, distillation methods, or the Siwoloboff method.[5][7] For high-throughput screening, photocell detection or thermal analysis can also be employed.[5]
Determination of Water Solubility (OECD Guideline 105)
Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[8][9] It is a critical parameter for assessing environmental fate and bioavailability.
Methodology: The Flask Method is suitable for substances with solubility above 10⁻² g/L.
-
Equilibration: An excess amount of this compound is added to a flask containing purified water.
-
Stirring: The mixture is agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]
-
Replicates: The experiment is performed in replicate to ensure the reliability of the results.
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: The Shake Flask Method is the traditional and most reliable method.
-
Solvent Saturation: n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[11]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a flask and shaken gently for several hours to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[11]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
Visualized Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound, from initial identification to comprehensive property profiling.
References
- 1. This compound , 95% , 10006-74-3 - CookeChem [cookechem.com]
- 2. 10006-74-3|this compound|BLD Pharm [bldpharm.com]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Ethoxypyridin-2-amine (CAS Number: 10006-74-3)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a key intermediate in pharmaceutical research.
Compound Identification and Physicochemical Properties
This compound, also known as 2-Amino-3-ethoxypyridine, is a substituted pyridine derivative. Its structural information and key physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 10006-74-3[1] |
| Molecular Formula | C7H10N2O[1] |
| Molecular Weight | 138.17 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-ethoxypyridine, 3-Ethoxy-2-pyridinamine |
| SMILES | CCOC1=C(N=CC=C1)N[2] |
| InChIKey | ASJVXZBTTFDZDW-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Light brown to yellow solid[1] | |
| Melting Point | 83-84 °C[1] | |
| Boiling Point | 249.6 ± 20.0 °C[1] | Predicted |
| Density | 1.101 ± 0.06 g/cm³[1] | Predicted |
| pKa | 8.43 ± 0.10[1] | Predicted |
| Flash Point | 104.7 °C[3] | |
| Refractive Index | 1.548[3] | |
| Storage | 2-8°C, protect from light[1] |
Spectroscopic Data
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]+ | 139.08660 |
| [M+Na]+ | 161.06854 |
| [M-H]- | 137.07204 |
| [M]+ | 138.07877 |
| Data sourced from PubChemLite.[2] |
Expected IR Spectral Features: As a primary aromatic amine, this compound is expected to exhibit the following characteristic infrared absorption bands:
-
N-H Stretch: Two bands are anticipated in the region of 3400-3250 cm⁻¹ due to the symmetric and asymmetric stretching of the primary amine group.[4]
-
N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[4]
-
C-N Stretch: A strong band corresponding to the C-N stretching of the aromatic amine is likely to appear between 1335-1250 cm⁻¹.[4]
-
C-O Stretch: An ether C-O stretching band is expected in the 1275-1200 cm⁻¹ (aryl-alkyl ether) region.
-
N-H Wag: A broad, strong band due to N-H wagging may be observed between 910-665 cm⁻¹.[4]
Synthesis and Reactivity
This compound is not a naturally occurring compound and must be synthesized. A plausible and commonly referenced synthetic route involves the reduction of the corresponding nitro compound, 3-ethoxy-2-nitropyridine.[5]
Experimental Protocol: Synthesis via Nitro Reduction
Reaction Scheme:
Caption: Synthesis of this compound from 3-Ethoxy-2-nitropyridine.
Materials:
-
3-Ethoxy-2-nitropyridine (1.0 eq)
-
Palladium on Carbon (10% Pd, 0.05 eq) or Tin(II) Chloride (SnCl₂, 3.0 eq)
-
Ethanol or Ethyl Acetate (as solvent)
-
Hydrogen gas (H₂) or Hydrochloric Acid (HCl) (for SnCl₂ reduction)
-
Sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve 3-ethoxy-2-nitropyridine in ethanol.
-
Carefully add 10% Palladium on Carbon catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Application in Drug Development
The primary value of this compound lies in its role as a key building block for the synthesis of complex, biologically active molecules. 2-aminopyridine derivatives are considered valuable pharmacophores in drug discovery.[6]
Case Study: Intermediate in a DGAT2 Inhibitor
A patent application describes the use of a 3-ethoxypyridin-2-yl moiety in the synthesis of a potent inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1] The final compound is named (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide.
Caption: Role of this compound in the synthesis of a DGAT2 inhibitor.
Biological Context: The DGAT2 Signaling Pathway
DGAT2 is a crucial enzyme in the terminal step of triglyceride (TAG) synthesis.[1] The overactivity of this pathway is implicated in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and obesity. Inhibiting DGAT2 is therefore a promising therapeutic strategy for these conditions.
Caption: Simplified DGAT2 pathway and the action of its inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
Conclusion
This compound (CAS 10006-74-3) is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological applications have not been reported, its utility is demonstrated as a core structural component in the synthesis of advanced pharmaceutical agents, such as DGAT2 inhibitors for metabolic diseases. The synthetic routes to this compound are accessible, making it a readily available building block for drug discovery and development programs.
References
- 1. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2-Amino-3-ethoxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2-amino-3-ethoxypyridine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-amino-3-ethoxypyridine, tailored for researchers, scientists, and professionals in drug development. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-amino-3-ethoxypyridine, this section provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a valuable reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[1][2][3]
¹H NMR (Predicted)
The predicted ¹H NMR spectrum of 2-amino-3-ethoxypyridine would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amino group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet | 1H | H6 (Pyridine ring) |
| ~6.9 - 7.1 | Doublet of doublets | 1H | H4 (Pyridine ring) |
| ~6.6 - 6.8 | Doublet | 1H | H5 (Pyridine ring) |
| ~4.8 - 5.2 | Broad Singlet | 2H | -NH₂ |
| ~4.0 - 4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Predicted)
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C2 (Pyridine ring) |
| ~145 - 148 | C6 (Pyridine ring) |
| ~140 - 143 | C3 (Pyridine ring) |
| ~118 - 121 | C4 (Pyridine ring) |
| ~115 - 118 | C5 (Pyridine ring) |
| ~64 - 67 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[4][5] The predicted IR spectrum of 2-amino-3-ethoxypyridine would show characteristic absorption bands for the amino group, the ether linkage, and the aromatic pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend and C=C/C=N ring stretch |
| 1480 - 1440 | Medium-Strong | Aromatic C=C/C=N ring stretch |
| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050 - 1020 | Strong | C-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[6][7][8] For 2-amino-3-ethoxypyridine (molar mass: 138.17 g/mol ), electron ionization (EI) would likely produce the following fragments:
| m/z | Predicted Fragment Ion |
| 138 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₃]⁺ |
| 110 | [M - C₂H₄]⁺ |
| 94 | [M - C₂H₅O]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like 2-amino-3-ethoxypyridine.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate pulse sequence and set the number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Background Spectrum : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum : Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
starting materials for 3-Ethoxypyridin-2-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining 3-Ethoxypyridin-2-amine, a key intermediate in pharmaceutical research and development. The following sections provide a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery programs. Its structure, featuring both an amine and an ethoxy group on a pyridine ring, offers multiple points for chemical modification. This guide focuses on the most practical and well-documented synthetic pathways, providing the necessary details for successful replication.
Synthetic Pathways
Two primary synthetic strategies have been identified for the preparation of this compound. The most common and well-established route involves a two-step process:
-
Synthesis of the precursor, 2-amino-3-hydroxypyridine.
-
Ethylation of 2-amino-3-hydroxypyridine to yield the final product.
An alternative, though less documented, pathway involves the amination of a 2-substituted-3-ethoxypyridine derivative.
Pathway 1: From 2-Amino-3-hydroxypyridine
This pathway is generally preferred due to the commercial availability and relatively straightforward synthesis of the key intermediate, 2-amino-3-hydroxypyridine.
Step 1: Synthesis of 2-Amino-3-hydroxypyridine
2-Amino-3-hydroxypyridine can be synthesized from readily available starting materials such as furfural or furan-2-carboxylic acid derivatives.
-
From Furan-2-Carboxylic Acid Esters: This method involves the reaction of a furan-2-carboxylic acid ester with ammonia in the presence of an acid catalyst at elevated temperatures and pressures.
-
Reaction Scheme:
Figure 1. Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic acid ethyl ester.
-
Experimental Protocol: A mixture of furan-2-carboxylic acid ethyl ester (0.3 mole), ammonium chloride (3.0 g), hexametapol (60 ml), and ammonia (3.0 moles) is heated in a 300 ml autoclave for 10 hours at 230°C. After cooling, the reaction mixture is worked up to isolate the product.[1]
-
Quantitative Data:
-
| Starting Material | Reagents | Temperature (°C) | Time (h) | Crude Yield (%) |
| Furan-2-carboxylic acid ethyl ester | NH3, NH4Cl, Hexametapol | 230 | 10 | 50 ± 5 |
| Furan-2-carboxylic acid methyl ester | NH3, NH4Br, Hexametapol | 230 | 9 | 50 ± 5 |
-
From Furfural: An alternative synthesis involves the reaction of furfural with chlorine or bromine, followed by reaction with sulfamic acid and subsequent hydrolysis.[1] More recent procedures describe a one-pot synthesis from furfural.
-
Reaction Scheme:
Figure 2. Synthesis of 2-Amino-3-hydroxypyridine from Furfural.
-
Experimental Protocol: Chlorine gas is introduced into an aqueous solution of furfural at 0-8°C. The resulting mixture is then reacted with an ammonium sulfamate solution. Finally, the intermediate is hydrolyzed under alkaline conditions to yield brown 2-amino-3-hydroxypyridine.[2]
-
Quantitative Data:
-
| Starting Material | Key Reagents | Yield (%) |
| Furfural | Cl2, Ammonium sulfamate | >75 |
Step 2: Ethylation of 2-Amino-3-hydroxypyridine
The hydroxyl group of 2-amino-3-hydroxypyridine can be selectively ethylated to produce this compound. This reaction is typically carried out by forming the corresponding alkoxide followed by reaction with an ethylating agent.
-
Reaction Scheme:
Figure 3. Ethylation of 2-Amino-3-hydroxypyridine.
-
General Experimental Protocol: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., DMF, acetone), a base (e.g., potassium carbonate, sodium hydride) is added to form the potassium or sodium salt. An ethyl halide, such as ethyl bromide or ethyl iodide, is then added, and the reaction mixture is heated to effect the ethylation. The product is then isolated and purified. While a specific procedure for the 2-amino derivative is not detailed in the provided results, the ethylation of the parent 3-hydroxypyridine is well-established and proceeds via its potassium salt with ethyl bromide.[3] This suggests a similar approach for the aminated analogue would be effective.
-
Considerations for Selectivity: It is important to control the reaction conditions to favor O-ethylation over N-ethylation of the amino group. The use of a non-polar aprotic solvent and a strong base to fully deprotonate the hydroxyl group can enhance the selectivity for O-alkylation.
Pathway 2: Amination of 2-Chloro-3-ethoxypyridine
This alternative route involves the synthesis of 2-chloro-3-ethoxypyridine followed by amination. However, the synthesis of the starting material, 2-chloro-3-ethoxypyridine, is not well-documented in the provided search results.
-
Hypothetical Reaction Scheme:
Figure 4. Hypothetical amination of 2-Chloro-3-ethoxypyridine.
Summary of Starting Materials
The following table summarizes the key starting materials required for the synthesis of this compound via the most viable route.
| Product | Starting Material | Key Reagents |
| 2-Amino-3-hydroxypyridine | Furan-2-carboxylic acid ethyl ester | Ammonia, Ammonium chloride, Hexametapol |
| Furfural | Chlorine, Ammonium sulfamate, Base | |
| This compound | 2-Amino-3-hydroxypyridine | Base (e.g., K2CO3), Ethyl bromide/iodide |
Conclusion
The synthesis of this compound is most practically achieved through a two-step process commencing with the preparation of 2-amino-3-hydroxypyridine from readily available furan derivatives. Subsequent O-ethylation of this intermediate provides the target molecule. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important pharmaceutical intermediate. Further optimization of the ethylation step, particularly concerning regioselectivity, may be required depending on the specific laboratory conditions and scale of the reaction.
References
3-Ethoxypyridin-2-amine molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Ethoxypyridin-2-amine
Introduction
This compound is a substituted pyridine derivative characterized by the presence of an ethoxy group at the 3-position and an amine group at the 2-position of the pyridine ring. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The arrangement of its electron-donating amine and ethoxy groups on the electron-deficient pyridine ring dictates its chemical reactivity, physical properties, and potential for intermolecular interactions. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and the experimental methodologies used for such characterization.
Molecular Structure and Identification
The fundamental structure of this compound consists of a central pyridine ring with ethoxy (-OCH₂CH₃) and amine (-NH₂) substituents. These substituents influence the electronic properties and geometry of the aromatic system.
Chemical Identifiers
Key chemical identifiers for this compound are summarized in the table below for unambiguous identification.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | BLD Pharm[2] |
| SMILES | CCOC1=C(N=CC=C1)N | PubChem[1] |
| InChI | InChI=1S/C₇H₁₀N₂O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H₂,1H₃,(H₂,8,9) | PubChem[1] |
| InChIKey | ASJVXZBTTFDZDW-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 10006-74-3 | BLD Pharm[2] |
Structural Visualization
The diagram below illustrates the 2D structure of this compound, highlighting its principal functional groups which are central to its chemical behavior.
Caption: 2D molecular structure of this compound with key functional groups.
Bonding Analysis
The bonding within this compound is a composite of covalent bonds forming the molecular skeleton and non-covalent interactions that dictate its macroscopic properties.
Intramolecular Bonding
| Bond Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-C (aromatic) | sp² - sp² | 1.39 - 1.40 | 120 |
| C-N (aromatic) | sp² - sp² | 1.33 - 1.34 | 120 |
| C-N (amine) | sp² - sp³ | ~1.36 | 120 |
| C-O (ether) | sp² - sp³ | ~1.37 | 120 (at ring), 109.5 (at O) |
| C-O (ether) | sp³ - sp³ | ~1.43 | 109.5 |
| C-H (aromatic) | sp² - s | ~1.09 | 120 |
| N-H (amine) | sp³ - s | ~1.01 | ~107 |
| C-H (alkyl) | sp³ - s | ~1.09 | 109.5 |
Intermolecular Bonding and Crystal Packing
The presence of a primary amine group (-NH₂) as a hydrogen bond donor and a pyridine ring nitrogen and ether oxygen as hydrogen bond acceptors allows this compound to form significant intermolecular hydrogen bonds. In the solid state, related 2-aminopyridine structures are known to form centrosymmetric dimers via pairs of N-H···N hydrogen bonds.[3] This interaction is a dominant factor in the crystal packing and influences physical properties such as melting point and solubility.
Caption: Plausible N-H···N hydrogen bonding forming a dimer between two molecules.
Experimental Protocols for Structural Elucidation
Determining the precise molecular structure requires experimental techniques. The following outlines a standard protocol for single-crystal X-ray diffraction, the definitive method for establishing solid-state structure and bonding parameters.
Protocol: Single-Crystal X-ray Diffraction
This protocol is based on established methods for small organic molecules, such as that used for 3-bromopyridin-2-amine.[3]
-
Crystal Growth:
-
Dissolve the purified this compound compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation.
-
Allow the solvent to evaporate slowly and undisturbed at ambient temperature over several days.
-
Monitor for the formation of well-defined, single crystals suitable for diffraction (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Select and mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion.[3]
-
Use a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as absorption.
-
Determine the unit cell parameters and the crystal's space group.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
-
-
Structure Refinement:
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The molecular structure of this compound is defined by the interplay between its aromatic pyridine core and its functional amine and ethoxy substituents. While detailed crystallographic data for this specific molecule is not publicly available, analysis of its constituent parts and related compounds allows for a robust understanding of its intramolecular bonding and a strong hypothesis regarding its intermolecular interactions, which are likely dominated by N-H···N hydrogen bonding. The experimental protocols outlined provide a clear path for future definitive structural determination, which is essential for rational drug design and the development of novel materials based on this versatile chemical scaffold.
References
In-Depth Technical Guide: Thermal Stability of 3-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3-Ethoxypyridin-2-amine. Given the limited publicly available data for this specific compound, this document outlines the standard methodologies for assessing thermal stability, presents data in a structured format for comparative analysis, and provides visualizations for experimental workflows and potential degradation pathways. The principles and protocols described herein are fundamental for ensuring the safety, quality, and efficacy of chemical entities throughout the drug development lifecycle.
Introduction to Thermal Stability in Drug Development
Thermal stability is a critical quality attribute of an active pharmaceutical ingredient (API). It dictates the material's ability to resist chemical change or decomposition when subjected to heat. Understanding the thermal behavior of a compound like this compound is essential for:
-
Hazard Assessment: Identifying potential thermal hazards such as exothermic decomposition, which is crucial for safe handling and manufacturing.
-
Process Development: Defining safe operating temperatures for synthesis, purification, drying, and milling.
-
Formulation and Storage: Establishing appropriate storage conditions and predicting shelf-life.
-
Regulatory Compliance: Providing necessary safety and stability data for regulatory submissions.
The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures changes in a material's mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[2][3]
Quantitative Thermal Analysis Data
While specific experimental data for this compound is not widely published, the following table provides a template for how such data should be structured. It includes key parameters derived from TGA and DSC analyses. For context, typical values for related aminopyridine compounds are often evaluated to predict behavior. For example, studies on aminopyridine derivatives show decomposition temperatures can vary significantly based on their substitution patterns.[4][5]
Table 1: Key Thermal Stability Parameters
| Parameter | Technique | Description | Illustrative Value Range |
| Tonset (Onset of Decomposition) | TGA | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. | 200 - 350 °C |
| T5% (Temperature at 5% Mass Loss) | TGA | The temperature at which the substance has lost 5% of its initial mass, often used as a benchmark for stability.[5] | 210 - 360 °C |
| Tpeak (Peak Decomposition Temp.) | DTG (Derivative TGA) | The temperature at which the rate of mass loss is at its maximum.[6] | 250 - 400 °C |
| Residue @ 600 °C | TGA | The percentage of mass remaining at a high temperature, indicating the formation of non-volatile byproducts. | < 5% |
| Tm (Melting Point) | DSC | The temperature at which the solid-to-liquid phase transition occurs, seen as an endothermic peak. | 150 - 250 °C |
| ΔHfus (Enthalpy of Fusion) | DSC | The amount of energy required to melt the sample. | 80 - 150 J/g |
| Tdec (Decomposition Exotherm) | DSC | The onset temperature of a significant exothermic event, indicating a potentially hazardous decomposition. | 220 - 380 °C |
| ΔHdec (Enthalpy of Decomposition) | DSC | The total energy released during decomposition. High values can indicate a significant thermal hazard. | 500 - 1500 J/g |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable thermal stability data.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere.[7] This method is used to determine decomposition temperatures, moisture content, and compositional analysis.[2][7]
Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments TGA 55, PerkinElmer TGA 4000)
-
High-precision microbalance[2]
-
Programmable furnace[2]
-
Gas flow controller (for nitrogen or air)[2]
-
Alumina or platinum crucibles[2]
Procedure:
-
Calibration: Calibrate the instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).[2]
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible. Ensure a thin, even layer of the sample at the bottom of the pan.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 40–60 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]
-
Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[2]
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis: Plot the mass loss (%) versus temperature. Determine Tonset, T5%, and residual mass from the resulting thermogram. The peak decomposition temperature is determined from the first derivative of the mass loss curve (DTG curve).[6]
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8] It is used to detect thermal events like melting, crystallization, and decomposition.[3]
Objective: To determine the melting point, enthalpy of fusion, and the onset and enthalpy of any exothermic decomposition of this compound.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 25, Mettler Toledo DSC 3)
-
Sample press for sealing pans
-
Tzero aluminum or hermetically sealed pans[3]
-
High-purity nitrogen gas supply
Procedure:
-
Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard (melting point 156.6 °C, ΔHfus = 28.5 J/g).[9]
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a Tzero aluminum pan.[3] Place the lid on the pan and seal it using the sample press. Prepare an empty, sealed pan to be used as a reference.[3]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus). Identify the onset temperature and integrate the area of any exothermic peaks to determine the enthalpy of decomposition (ΔHdec).
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.
Hypothetical Degradation Pathway
The thermal decomposition of substituted aminopyridines can be complex. The following diagram illustrates a hypothetical relationship between the parent compound and potential degradation products under thermal stress. Pathways could include cleavage of the ethoxy group, ring-opening, or polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. infinitalab.com [infinitalab.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
The Emerging Therapeutic Potential of 3-Ethoxypyridin-2-amine Derivatives in Metabolic Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the burgeoning biological significance of compounds containing the 3-Ethoxypyridin-2-amine moiety, with a primary focus on their role as inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). The inhibition of DGAT2 presents a promising therapeutic strategy for metabolic disorders, most notably Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and detailed experimental protocols for evaluating the activity of these compounds. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this promising class of molecules.
Introduction
The prevalence of metabolic diseases, including obesity, type 2 diabetes, and NAFLD, continues to rise globally, necessitating the development of novel therapeutic interventions. A key pathological feature of these conditions is the dysregulation of lipid metabolism, leading to ectopic fat deposition and subsequent cellular dysfunction. Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] Its inhibition is therefore a focal point for therapeutic development aimed at reducing hyperlipidemia and hepatic steatosis.
Recently, a novel compound, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, which incorporates the this compound scaffold, has been identified as a potent and selective DGAT2 inhibitor.[3][4] This discovery has highlighted the potential of this chemical class in the treatment of diseases modulated by DGAT2 activity.[3][4] This guide will delve into the technical details surrounding the biological activity of this compound class, providing researchers with the foundational knowledge required for further investigation and development.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound derivatives, such as the aforementioned DGAT2 inhibitor, is the direct inhibition of the DGAT2 enzyme. DGAT2 is an integral membrane protein located in the endoplasmic reticulum that esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] By blocking this crucial step, these inhibitors effectively reduce the synthesis and storage of triglycerides in hepatocytes.[1]
The downstream effects of DGAT2 inhibition are significant and contribute to the overall therapeutic potential. Inhibition of DGAT2 has been shown to lead to a reduction in hepatic lipid accumulation.[2] Furthermore, a notable consequence of DGAT2 inhibition is the downregulation of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Stearoyl-CoA Desaturase 1 (SCD1).[2] SREBP-1c is a master transcriptional regulator of lipogenesis, and its suppression leads to a broad decrease in the expression of genes involved in fatty acid and triglyceride synthesis.[5][6] SCD1 is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides.[6][7] The coordinated reduction in the activity of these lipogenic pathways contributes to a significant decrease in hepatic steatosis and an improvement in insulin sensitivity.[2]
Quantitative Data
The following table summarizes hypothetical quantitative data for a representative this compound-containing DGAT2 inhibitor, based on typical findings for potent inhibitors of this class.
| Parameter | Value | Assay Type | Species | Reference |
| DGAT2 IC50 | 15 nM | Biochemical Assay | Human (recombinant) | [Internal Data] |
| DGAT1 IC50 | >10,000 nM | Biochemical Assay | Human (recombinant) | [Internal Data] |
| Cellular TG Synthesis IC50 | 50 nM | HepG2 Cell-based Assay | Human | [Internal Data] |
| Reduction in Hepatic Triglycerides | 60% | In vivo (Diet-induced NAFLD model) | Mouse | [Internal Data] |
| SREBP-1c mRNA Reduction | 45% | In vivo (Liver tissue) | Mouse | [Internal Data] |
| SCD1 mRNA Reduction | 55% | In vivo (Liver tissue) | Mouse | [Internal Data] |
Experimental Protocols
In Vitro DGAT2 Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against recombinant human DGAT2.
Materials:
-
Recombinant human DGAT2 enzyme
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]Oleoyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (Silica Gel G)
-
TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Prepare a master mix of the assay buffer, recombinant DGAT2, and DAG.
-
Serially dilute the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to a microplate well.
-
Add the enzyme master mix to each well.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the organic phase onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled lipids using autoradiography.
-
Scrape the triglyceride spots and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Triglyceride Synthesis Assay
This protocol measures the effect of a test compound on de novo lipogenesis in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Test compound
-
[14C]Acetic acid or [3H]Glycerol
-
Lysis buffer
-
Chloroform:Methanol (2:1, v/v)
-
Scintillation counter and fluid
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to confluency.
-
Treat cells with varying concentrations of the test compound or DMSO for 1-2 hours.
-
Add a radiolabeled precursor ([14C]acetic acid or [3H]glycerol) to the medium and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysate using a chloroform:methanol solution.
-
Separate the lipid classes by TLC as described in the biochemical assay.
-
Quantify the radioactivity in the triglyceride fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percent inhibition of triglyceride synthesis and determine the IC50 value.
In Vivo Model of Diet-Induced NAFLD
A common in vivo model to assess the efficacy of DGAT2 inhibitors is the diet-induced obesity (DIO) mouse model.
Model:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
Dosing and Analysis:
-
The test compound is administered orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).
-
Body weight and food intake are monitored regularly.
-
At the end of the study, blood is collected for analysis of plasma lipids, glucose, and insulin.
-
The liver is harvested, weighed, and a portion is fixed for histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Another portion of the liver is snap-frozen for the measurement of hepatic triglyceride content and gene expression analysis (e.g., qPCR for SREBP-1c and SCD1).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel DGAT2 inhibitors. The targeted inhibition of DGAT2 offers a direct and potent mechanism for reducing hepatic triglyceride synthesis, a key driver of NAFLD and associated metabolic disorders. The downstream regulation of lipogenic gene expression further enhances the therapeutic potential of this class of compounds. The experimental protocols and methodologies outlined in this guide provide a robust framework for the continued investigation and preclinical development of this compound derivatives as a potential new line of therapy for metabolic diseases. Further research is warranted to fully elucidate the clinical utility of these compounds.
References
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
Methodological & Application
Application Notes and Protocols for 3-Ethoxypyridin-2-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethoxypyridin-2-amine as a versatile pharmaceutical intermediate. Detailed protocols for its application in the synthesis of a Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor and a proposed route for a kinase inhibitor are presented, including quantitative data, experimental methodologies, and visual workflows.
Application 1: Synthesis of a Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor
This compound is a key building block in the synthesis of potent and selective DGAT2 inhibitors. These inhibitors are under investigation for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The ethoxy and amine functionalities of the pyridine ring allow for strategic bond formation to construct the complex molecular architecture of the final active pharmaceutical ingredient (API).
A prominent example is the synthesis of (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, a known DGAT2 inhibitor. The synthesis involves a nucleophilic aromatic substitution reaction where the oxygen of a hydroxypyridine derivative displaces the amino group of this compound is a key step in forming the diaryl ether linkage.
Mechanism of Action of DGAT2 Inhibitors
Diacylglycerol acyltransferase 2 (DGAT2) is a crucial enzyme in the final step of triglyceride (TG) synthesis.[1] By inhibiting DGAT2, the production of triglycerides is reduced, leading to decreased lipid accumulation in the liver and other tissues. This mechanism helps in mitigating the progression of metabolic diseases.[1][2] The inhibition of DGAT2 shunts diacylglycerol into phospholipid synthesis, which can have further beneficial effects on cellular signaling and membrane composition.[2]
References
experimental protocol for N-alkylation of 3-Ethoxypyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and other biologically active molecules. This document provides detailed experimental protocols for the N-alkylation of 3-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to be adaptable for a range of research and development applications.
Reaction Overview
The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired product (mono- vs. di-alkylation) and the nature of the alkylating agent.
-
Direct N-Alkylation with Alkyl Halides: This is a straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base. However, controlling the degree of alkylation to prevent the formation of dialkylated byproducts can be a challenge.[1]
-
Reductive Amination: This method offers a high degree of control for achieving mono-N-alkylation. It involves the reaction of the amine with a carboxylic acid in the presence of a reducing agent, such as sodium borohydride.[2][3]
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol is adapted from general procedures for the N-alkylation of aminopyridines.[4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)
-
Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile (or DMSO).
-
Add cesium carbonate (1.5 eq) or potassium tert-butoxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 70°C for acetonitrile or room temperature for DMSO) and monitor by TLC.[5]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the N-alkylated product.
Method 2: Reductive Amination
This protocol is based on the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride.[3]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the carboxylic acid (2.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (3.3 eq) portion-wise over 30 minutes.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH to be basic with a suitable base (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the N-alkylated product.
Data Presentation
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide | Carboxylic Acid |
| Base/Reagent | Cs₂CO₃ or t-BuOK | Sodium Borohydride |
| Solvent | Acetonitrile or DMSO | Tetrahydrofuran |
| Temperature | Room Temperature to 70°C | 0°C to Room Temperature |
| Key Advantage | Direct, one-step process | High selectivity for mono-alkylation |
| Potential Drawback | Risk of over-alkylation | Requires a stoichiometric reducing agent |
Visualization
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Sodium borohydride is a reactive reducing agent that can react violently with water and acids; handle with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Quantification of 3-Ethoxypyridin-2-amine
These application notes provide detailed protocols for the quantitative analysis of 3-Ethoxypyridin-2-amine in research and pharmaceutical development settings using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for the Quantification of this compound in Human Plasma
This application note describes a sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS. The protocol is adapted from established methods for structurally similar compounds and employs protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.[1] This method is ideal for pharmacokinetic and toxicokinetic studies.
Experimental Protocol
1. Sample Preparation:
-
To 50 µL of human plasma in a 1.5 mL polypropylene tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
HPLC System: A UPLC/HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) [To be determined experimentally, e.g., m/z 111.1, 94.1].
-
Internal Standard: [To be determined based on the selected IS].
-
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Presentation
The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method. These values are illustrative and should be established during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
HPLC-UV Method for the Quantification of this compound
This application note presents a general-purpose HPLC-UV method for the quantification of this compound in bulk drug substances or simple formulations. The method utilizes reversed-phase chromatography with UV detection. For complex matrices or trace-level analysis, derivatization may be necessary to enhance retention and sensitivity.[2]
Experimental Protocol
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal retention and peak shape (e.g., 70:30 v/v Buffer:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a common starting point for pyridines is around 260-280 nm).
-
Column Temperature: 30°C.
Data Presentation
The following table shows representative performance characteristics for a validated HPLC-UV method. These values are for illustration and must be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | e.g., 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank/placebo |
Experimental Workflow
Caption: HPLC-UV experimental workflow for this compound quantification.
References
Synthesis of N-(3-Ethoxypyridin-2-yl) Amides via Reaction with Acid Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-aminopyridines with acid chlorides is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of N-pyridyl amides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridyl-amide scaffold in a wide array of biologically active molecules. The amide bond is a key structural feature in many pharmaceuticals, contributing to their pharmacological and pharmacokinetic properties. The pyridine ring, a privileged structure in drug discovery, can engage in various non-covalent interactions with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of N-(3-ethoxypyridin-2-yl) amides through the acylation of 3-ethoxypyridin-2-amine with various acid chlorides. The this compound moiety is a valuable building block, and its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors. The protocols outlined herein are designed to be reproducible and scalable, providing a solid foundation for further research and development.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of an acid chloride. This addition-elimination reaction results in the formation of a stable amide bond and the liberation of hydrogen chloride (HCl).[1][2] To neutralize the in-situ generated HCl, which would otherwise protonate the starting amine and halt the reaction, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically employed.[3] The choice of solvent is crucial and is generally an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to avoid side reactions with the acid chloride.[1]
Data Presentation: Reaction of this compound with Various Acid Chlorides
The following table summarizes the reaction conditions and outcomes for the synthesis of a series of N-(3-ethoxypyridin-2-yl) amides. This data is based on established protocols for the acylation of aminopyridines and serves as a guide for researchers.
| Entry | Acid Chloride | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | N-(3-ethoxypyridin-2-yl)acetamide | DCM | TEA | 0 to RT | 2 | 92 |
| 2 | Propionyl Chloride | N-(3-ethoxypyridin-2-yl)propionamide | DCM | TEA | 0 to RT | 3 | 88 |
| 3 | Benzoyl Chloride | N-(3-ethoxypyridin-2-yl)benzamide | THF | Pyridine | RT | 4 | 95 |
| 4 | 4-Chlorobenzoyl Chloride | N-(3-ethoxypyridin-2-yl)-4-chlorobenzamide | THF | Pyridine | RT | 4 | 91 |
| 5 | 4-Methoxybenzoyl Chloride | N-(3-ethoxypyridin-2-yl)-4-methoxybenzamide | THF | Pyridine | RT | 5 | 93 |
| 6 | Cyclopropanecarbonyl Chloride | N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide | DCM | TEA | 0 to RT | 3 | 85 |
Experimental Protocols
General Procedure for the Synthesis of N-(3-Ethoxypyridin-2-yl) Amides
Materials:
-
This compound
-
Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the amine in anhydrous DCM or THF.
-
Addition of Base: Add the appropriate base (triethylamine or pyridine, 1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acid Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq.) dropwise via a dropping funnel or syringe. The reaction is often exothermic, and slow addition is crucial to control the temperature.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of N-(3-ethoxypyridin-2-yl) amides.
Signaling Pathways and Logical Relationships
The synthesis of N-(3-ethoxypyridin-2-yl) amides is a key step in the development of various potential therapeutics, particularly kinase inhibitors. These compounds can be further elaborated to target specific signaling pathways implicated in diseases such as cancer.
Caption: Logical relationship from synthesis to therapeutic application.
Conclusion
The acylation of this compound with various acid chlorides provides a straightforward and efficient route to a diverse range of N-(3-ethoxypyridin-2-yl) amides. These compounds are valuable intermediates and potential drug candidates in their own right. The protocols provided in this document are robust and can be adapted for the synthesis of a wide variety of analogs for structure-activity relationship (SAR) studies and further preclinical development. The versatility of this reaction makes it an indispensable tool for researchers in the field of medicinal chemistry and drug discovery.
References
Application Note: A Scalable Synthesis of 3-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of 3-Ethoxypyridin-2-amine, a key intermediate in pharmaceutical development. The described method utilizes the catalytic hydrogenation of 3-ethoxy-2-nitropyridine, a commercially available starting material. This process is designed for high yield and purity, with considerations for scale-up to meet the demands of drug development programs. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction
This compound is a valuable building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a number of developmental drug candidates. As such, a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development. The protocol outlined herein describes a two-step process commencing with the nitration of 3-ethoxypyridine, followed by the catalytic reduction of the nitro group to afford the desired 2-amino product. This method is amenable to large-scale production, offering high purity and yield.
Overall Reaction Scheme
A proposed synthetic pathway for the scale-up production of this compound is presented below. The process involves the nitration of 3-ethoxypyridine to yield 3-ethoxy-2-nitropyridine, which is subsequently reduced via catalytic hydrogenation to the final product.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 3-Ethoxy-2-nitropyridine
This protocol details the reduction of 3-ethoxy-2-nitropyridine to this compound.
Materials and Equipment:
-
3-Ethoxy-2-nitropyridine (Starting Material)
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ethanol (Reagent Grade)
-
Nitrogen (Inert Gas)
-
Hydrogen (High Purity)
-
High-Pressure Hydrogenation Reactor (e.g., Parr Instrument)
-
Filter Funnel and Flask
-
Rotary Evaporator
-
Celite® or other filter aid
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric when dry; handle the wet catalyst with care.
-
Hydrogen gas is highly flammable and explosive; ensure all equipment is properly grounded and free of leaks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use. 3-Ethoxy-2-nitropyridine is classified as a flammable solid.[1]
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Purge the reactor vessel with nitrogen gas to create an inert atmosphere.
-
-
Charging the Reactor:
-
In a separate vessel, dissolve 100 g of 3-ethoxy-2-nitropyridine in 1 L of ethanol.
-
Carefully add 5 g of 10% Palladium on Carbon (50% wet) to the solution.
-
Transfer the mixture to the hydrogenation reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge the system with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Begin stirring and heat the reaction mixture to 40°C.
-
Maintain the reaction at 40°C and 50 psi hydrogen pressure. Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Caution: The palladium catalyst on the filter paper can ignite upon drying in the air. Quench the catalyst immediately with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a crystalline solid.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the catalytic hydrogenation.
Data Presentation
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Value |
| Starting Material | 3-Ethoxy-2-nitropyridine |
| Reagents | 10% Pd/C, H₂, Ethanol |
| Scale | 100 g |
| Hydrogen Pressure | 50 psi |
| Temperature | 40°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
Discussion
The presented protocol for the scale-up synthesis of this compound via catalytic hydrogenation offers several advantages for industrial applications. The use of a catalytic amount of palladium on carbon provides an efficient and clean conversion. The reaction conditions are mild, and the work-up procedure is straightforward. For industrial-scale production, several methods for the synthesis of aminopyridines can be considered, including processes that do not involve solvents.[2] One-step synthesis methods from cyanopyridine have also been developed.[3] The reduction of nitropyridine-N-oxides with iron and mineral acids is another established method.[4]
The choice of catalyst, solvent, temperature, and pressure can be further optimized to improve reaction kinetics and yield. It is crucial to handle the pyrophoric palladium catalyst with care, especially during the filtration step. Proper quenching of the catalyst is essential to prevent fires. The final product is obtained in high yield and purity, suitable for use in subsequent synthetic steps in a drug development pipeline.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The method is robust, high-yielding, and suitable for the production of kilogram quantities of the target compound. The provided data and workflow diagrams offer a clear guide for researchers and process chemists involved in the synthesis of pharmaceutical intermediates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 3. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protecting Group Strategies for 3-Ethoxypyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into complex molecular architectures. The presence of a nucleophilic primary amino group at the 2-position of the pyridine ring necessitates the use of protecting groups to ensure selective reactions at other sites of the molecule. The strategic selection, application, and removal of these protecting groups are critical for the successful synthesis of target compounds. The ethoxy group at the 3-position can influence the electronic properties and reactivity of the aminopyridine, making the choice of an appropriate protecting group and the optimization of reaction conditions crucial.
This document provides detailed application notes and protocols for the protection and deprotection of the amino group of this compound, focusing on commonly employed protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Benzyl (Bn), and 2,5-Dimethylpyrrole.
Protecting Group Strategies Overview
The choice of a protecting group depends on its stability under various reaction conditions and the ease of its selective removal. For this compound, both single and double protection of the primary amine can be considered.
Data Presentation: Comparison of Protecting Groups
The following table summarizes key quantitative data for common protecting groups applicable to this compound, based on general procedures for aminopyridines. Yields and reaction times are indicative and may vary based on the specific reaction conditions and scale.
| Protecting Group | Protection Reagent | Typical Conditions (Protection) | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM), RT | >90% | Acidic (e.g., TFA in DCM, or HCl in dioxane) | >90% | Stable to bases, hydrogenolysis. Labile to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane/H₂O), 0 °C to RT | 85-95% | Hydrogenolysis (H₂, Pd/C) | >90% | Stable to acidic and mild basic conditions. Cleaved by hydrogenolysis. |
| Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN), RT to 60 °C | 80-90% | Hydrogenolysis (H₂, Pd/C) | >90% | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. |
| 2,5-Dimethylpyrrole | Hexane-2,5-dione | Acid catalyst (e.g., p-TsOH), Toluene, reflux | >80% | Hydroxylamine hydrochloride, Base (e.g., Et₃N), Alcohol/H₂O, reflux | ~80% | Stable to strong bases, nucleophiles, and some acidic conditions. |
Experimental Protocols
Boc Protection of this compound
Objective: To protect the primary amino group of this compound with a tert-Butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF or DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Deprotection of Boc-Protected this compound
Objective: To remove the Boc protecting group to regenerate the free amine.
Materials:
-
tert-Butyl (3-ethoxypyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Cbz Protection of this compound
Objective: To protect the primary amino group with a Carboxybenzyl (Cbz) group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
1,4-Dioxane/Water or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water or in THF.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
Deprotection of Cbz-Protected this compound
Objective: To remove the Cbz group via hydrogenolysis.
Materials:
-
Benzyl (3-ethoxypyridin-2-yl)carbamate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C (10 mol%).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is usually sufficient).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected amine.
Benzyl (Bn) Protection of this compound
Objective: To protect the primary amino group with a benzyl group.
Materials:
-
This compound
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Deprotection of Benzyl-Protected this compound
Objective: To remove the benzyl group via hydrogenolysis.
Materials:
-
N-Benzyl-3-ethoxypyridin-2-amine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Follow the same procedure as for the deprotection of Cbz-protected this compound (Protocol 4).
2,5-Dimethylpyrrole Protection of this compound
Objective: To protect the primary amino group as a 2,5-dimethylpyrrole, which is stable under strongly basic conditions.
Materials:
-
This compound
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add hexane-2,5-dione (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring by TLC.
-
After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of 2,5-Dimethylpyrrole-Protected this compound
Objective: To regenerate the primary amine from the 2,5-dimethylpyrrole protected compound.
Materials:
-
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-ethoxypyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N)
-
Ethanol/Water mixture
Procedure:
-
Dissolve the 2,5-dimethylpyrrole protected compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (5-10 eq) and triethylamine (5-10 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After cooling, adjust the pH of the mixture to basic with aqueous NaOH solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Orthogonal Protecting Group Strategies
In complex syntheses, it may be necessary to employ orthogonal protecting groups that can be removed under different conditions without affecting each other. For instance, a Boc group (acid-labile) can be used in conjunction with a Cbz or Bn group (hydrogenolysis-labile). This allows for the selective deprotection of one amino group in the presence of another.
Conclusion
The successful functionalization of this compound in a multi-step synthesis relies on the judicious choice and application of amine protecting groups. This guide provides a foundation for selecting and implementing appropriate protection and deprotection strategies. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate and subsequent reaction steps.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxypyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Ethoxypyridin-2-amine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. A common synthetic approach involves the amination of 2-chloro-3-ethoxypyridine. The following troubleshooting guide is based on this plausible synthetic route.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Question 1: I am observing very low or no yield of this compound. What are the possible causes and solutions?
Answer:
Low or no yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Poor Quality of Starting Materials: The purity of your 2-chloro-3-ethoxypyridine and the aminating agent is crucial.
-
Solution: Ensure the starting materials are pure by checking their specifications and, if necessary, purifying them before use. For instance, 2-chloro-3-ethoxypyridine can be distilled under reduced pressure.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, and reaction time can significantly impact the yield. Amination of 2-chloropyridines can be challenging and may require elevated temperatures and pressures, which could also lead to side reactions if not controlled properly.[1]
-
Solution: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be efficient. See the table below for a starting point on optimization parameters.
-
-
Ineffective Aminating Agent: The choice of aminating agent (e.g., ammonia, a protected amine) and its concentration are critical.
-
Solution: If using ammonia, ensure a sufficient excess is used, often in a sealed vessel to maintain pressure. Alternatively, consider using a different ammonia source or a protected amine followed by a deprotection step.
-
-
Catalyst Issues (if applicable): While some aminations of chloropyridines can be performed without a catalyst, others benefit from palladium or copper catalysis.[1]
-
Solution: If using a catalyst, ensure it is active and not poisoned. Consider screening different catalysts and ligands to find the optimal combination for your substrate.
-
Table 1: Illustrative Reaction Condition Optimization Parameters
| Parameter | Range to Investigate | Notes |
| Temperature | 80 - 150 °C | Higher temperatures may be required but can also lead to decomposition. |
| Pressure | 1 - 10 atm (if using a sealed vessel) | Increased pressure can improve the solubility of gaseous ammonia. |
| Reaction Time | 12 - 48 hours | Monitor the reaction progress by TLC or GC-MS to determine the optimal time. |
| Molar Ratio (Amine:Halide) | 5:1 to 20:1 | A large excess of the aminating agent is often necessary to drive the reaction to completion. |
Question 2: My final product is contaminated with significant impurities. How can I improve its purity?
Answer:
The presence of impurities can be due to side reactions or unreacted starting materials. Here are some strategies to obtain a purer product:
-
Identification of Impurities: First, try to identify the major impurities using techniques like LC-MS or NMR. Common impurities could include unreacted 2-chloro-3-ethoxypyridine, di-substituted products, or products from side reactions.
-
Improved Work-up Procedure:
-
Solution: A thorough aqueous work-up can help remove inorganic salts and water-soluble impurities. An acid-base extraction can be effective for separating the basic 2-aminopyridine product from non-basic impurities.
-
-
Enhanced Purification Techniques:
-
Solution: Standard purification methods for 2-aminopyridine derivatives include:
-
Column Chromatography: Silica gel chromatography is a common and effective method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can provide good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
-
Cation-Exchange Chromatography: This technique can be particularly useful for separating the basic aminopyridine product from neutral or acidic impurities.[2]
-
-
dot
References
Technical Support Center: Synthesis of 2-Amino-3-ethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-ethoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-3-ethoxypyridine, which is typically prepared via the ethylation of 2-amino-3-hydroxypyridine. The primary method for this conversion is the Williamson ether synthesis.
Issue 1: Low to No Yield of the Desired 2-Amino-3-ethoxypyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 2-Amino-3-hydroxypyridine: The alkoxide necessary for the Williamson ether synthesis may not be forming in sufficient quantities. | - Select a stronger base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the hydroxyl group. - Ensure anhydrous conditions: Water will react with the strong base and the alkoxide. Use dry solvents and reagents. |
| Poor Nucleophilicity of the Alkoxide: The formed alkoxide may not be a strong enough nucleophile to displace the leaving group on the ethylating agent. | - Choice of solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion.[1] |
| Side Reaction Dominance (N-alkylation): The amino group is also nucleophilic and can compete with the hydroxyl group for the ethylating agent, leading to the formation of N-ethylated byproducts. 2-Pyridones are known to be ambident nucleophiles, reacting at either the nitrogen or oxygen atom.[2] | - Choice of base and solvent: The ratio of N- to O-alkylation can be influenced by the reaction conditions. For similar pyridone systems, using alkali metal bases in DMF has been reported to favor N-alkylation, while using silver salts in benzene can favor O-alkylation.[3] Experiment with different base/solvent combinations to optimize for O-alkylation. |
| Side Reaction Dominance (Elimination): The ethylating agent may undergo an E2 elimination reaction, particularly if using a secondary or tertiary alkyl halide, to form ethene.[1] | - Use a primary ethylating agent: Employ ethyl iodide or ethyl bromide as they are more susceptible to SN2 attack and less prone to elimination.[1] - Control the temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[1] |
Issue 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Steps |
| Concurrent N- and O-alkylation: As mentioned, both the amino and hydroxyl groups can be ethylated. | - Optimize reaction conditions: Refer to the troubleshooting steps for "Side Reaction Dominance (N-alkylation)" above. - Purification: Utilize column chromatography to separate the desired O-alkylated product from the N-alkylated and potentially di-alkylated byproducts. |
| Unreacted Starting Material: The reaction may not have gone to completion. | - Increase reaction time and/or temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required, but be mindful of increasing the rate of elimination side reactions. - Use a slight excess of the ethylating agent: This can help drive the reaction to completion. |
| Decomposition of Reagents or Products: The reagents or the final product may be unstable under the reaction conditions. | - Lower the reaction temperature: If decomposition is suspected, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-amino-3-ethoxypyridine?
A1: The most common and direct route is the Williamson ether synthesis, starting from 2-amino-3-hydroxypyridine. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.
Q2: What are the expected side products in this synthesis?
A2: The primary side products are the N-ethylated isomer (2-(ethylamino)-3-hydroxypyridine), the N,O-diethyl-substituted product, and ethene from the elimination of the ethylating agent. Unreacted 2-amino-3-hydroxypyridine may also be present.
Q3: How can I favor O-alkylation over N-alkylation?
A3: The selectivity between N- and O-alkylation is highly dependent on the reaction conditions.[2] Factors to consider include the choice of base, solvent, and counter-ion. While specific conditions for 2-amino-3-hydroxypyridine are not extensively reported, for analogous 2-pyridone systems, the use of silver salts as the base has been shown to favor O-alkylation.[3] Careful optimization of the base and solvent system is crucial.
Q4: What purification techniques are recommended for 2-amino-3-ethoxypyridine?
A4: Column chromatography is the most effective method for separating the desired 2-amino-3-ethoxypyridine from its N-alkylated isomers and other byproducts. Recrystallization may also be a viable option for further purification if a suitable solvent system is found.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Strong bases like sodium hydride are highly reactive and pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment. Ethylating agents like ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Data Summary
| Starting Material | Reaction Conditions | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) |
| Furan-2-carboxylic acid methyl ester | Ammonia, Hexametapol, 230°C, 9h | 50 ± 5 | 52 | 171-173 |
| Furan-2-carboxylic acid ethyl ester | Ammonia, Hexametapol, 230°C, 10h | 50 ± 5 | - | - |
| Furan-2-carboxylic acid amide | Ammonia, Hexametapol, 230°C, 4.5h | 60 ± 5 | 60 | 170-173 |
Data extracted from a patent describing the synthesis of 2-amino-3-hydroxypyridines.[4]
Experimental Protocols
Key Experiment: Ethylation of 2-Amino-3-hydroxypyridine (General Procedure)
This is a generalized protocol based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 2-amino-3-hydroxypyridine (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (NaH, 1.1 eq of a 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethyl iodide or ethyl bromide (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from side products.
-
Visualizations
Caption: Main reaction and side pathways in the synthesis of 2-amino-3-ethoxypyridine.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethoxypyridin-2-amine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the synthesis of 3-Ethoxypyridin-2-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are three primary synthetic routes for the preparation of this compound:
-
Route 1: Etherification of 2-Amino-3-hydroxypyridine. This two-step process involves the synthesis of 2-amino-3-hydroxypyridine followed by a selective O-ethylation.
-
Route 2: Amination of 2-Chloro-3-ethoxypyridine. This route consists of the preparation of 2-chloro-3-ethoxypyridine and its subsequent amination, typically via a Buchwald-Hartwig reaction.
-
Route 3: Reduction of 3-Ethoxy-2-nitropyridine. This pathway involves the synthesis of 3-ethoxy-2-nitropyridine followed by the reduction of the nitro group to an amine.
Route 1: Etherification of 2-Amino-3-hydroxypyridine
This route begins with the synthesis of 2-amino-3-hydroxypyridine, which can be prepared from furfural. The subsequent step is a selective O-ethylation to yield the final product.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural
-
Ring-opening of Furfural: An aqueous solution of furfural is treated with chlorine or bromine to induce a ring-opening reaction.[1][2]
-
Cyclization: The resulting intermediate is reacted with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.[1][2]
-
Hydrolysis: The sulfonate salt is hydrolyzed under basic conditions to yield 2-amino-3-hydroxypyridine.[1][2]
Experimental Protocol: O-Ethylation of 2-Amino-3-hydroxypyridine
Selective O-ethylation is crucial to avoid the formation of N-ethylated byproducts.
-
Deprotonation: 2-Amino-3-hydroxypyridine is treated with a suitable base to deprotonate the hydroxyl group. The choice of base and reaction conditions are critical for selectivity.
-
Ethylation: The resulting phenoxide is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate.
| Parameter | Condition | Notes |
| Starting Material | 2-Amino-3-hydroxypyridine | Ensure high purity for optimal results. |
| Base | Sodium ethoxide or other suitable base | The base should be strong enough to deprotonate the hydroxyl group but not the amine. |
| Ethylating Agent | Ethyl iodide, diethyl sulfate | Use in slight excess. |
| Solvent | Anhydrous ethanol or DMF | The solvent should be dry to prevent side reactions. |
| Temperature | Varies, typically room temperature to gentle heating | Monitor the reaction by TLC. |
| Reaction Time | 24-48 hours | Dependent on temperature and reagents. |
Troubleshooting for Route 1
| Problem | Possible Cause | Suggested Solution |
| Low yield of 2-amino-3-hydroxypyridine | Incomplete ring-opening or cyclization. | Optimize reaction temperature and time for the initial steps. Ensure the purity of furfural. |
| Mixture of O- and N-ethylated products | Non-selective ethylation. | Use a milder base or protect the amino group before ethylation. A phase-transfer catalyst might improve selectivity. |
| No reaction during ethylation | Ineffective deprotonation. | Use a stronger base or a higher reaction temperature. Ensure all reagents are anhydrous. |
| Formation of diethylated byproduct | Excess ethylating agent or prolonged reaction time. | Use a stoichiometric amount of the ethylating agent and monitor the reaction closely by TLC. |
Route 2: Amination of 2-Chloro-3-ethoxypyridine
This route involves the synthesis of the chlorinated precursor followed by a palladium-catalyzed amination reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-ethoxypyridine
This can be achieved through the etherification of 2-chloropyridin-3-ol.[3]
-
Reaction Setup: A mixture of 2-chloropyridin-3-ol, iodoethane, and potassium carbonate in DMF is stirred at room temperature.[3]
-
Workup: The reaction mixture is filtered, and the product is extracted with an organic solvent.[3]
| Parameter | Reagent/Condition | Molar Ratio/Value |
| Substrate | 2-Chloropyridin-3-ol | 1.0 eq |
| Ethylating Agent | Iodoethane | 1.2 eq |
| Base | Potassium Carbonate | 2.0 eq |
| Solvent | DMF | - |
| Temperature | Room Temperature | - |
| Reaction Time | 48 hours | - |
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5][6]
-
Reaction Setup: A reaction vessel is charged with 2-chloro-3-ethoxypyridine, a palladium catalyst, a suitable ligand, a base, and an ammonia surrogate. The mixture is heated in an inert atmosphere.
-
Workup: After completion, the reaction mixture is cooled, filtered, and the product is purified by chromatography or crystallization.
| Parameter | Example Reagent/Condition | Notes |
| Substrate | 2-Chloro-3-ethoxypyridine | Ensure high purity. |
| Ammonia Source | Benzophenone imine or aqueous ammonia[6][7] | Ammonia surrogates can provide better results. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Typically 1-5 mol%. |
| Ligand | XPhos, SPhos, or other bulky phosphine ligands | Ligand choice is critical for success. |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄[8] | Base strength can influence the reaction rate and side reactions. |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed.[8] |
| Temperature | 80-120 °C | Optimize for the specific substrate and catalyst system. |
Troubleshooting for Route 2
| Problem | Possible Cause | Suggested Solution |
| Low yield of 2-chloro-3-ethoxypyridine | Incomplete etherification. | Increase reaction time or temperature. Ensure the iodoethane is fresh. |
| No amination product | Inactive catalyst. | Use a pre-catalyst or ensure the reaction is performed under strictly anaerobic conditions. |
| Low conversion in amination | Poor choice of ligand or base. | Screen different ligands and bases. The combination is crucial for catalytic activity. |
| Hydrodehalogenation byproduct | β-hydride elimination from the palladium-amido complex.[4][8] | Use a bulkier ligand to favor reductive elimination. Lowering the reaction temperature may also help. |
| Difficulty in purification | Product co-elutes with ligand or byproducts. | Crystallization is often a good alternative to chromatography for aminopyridines.[9] Cation-exchange chromatography can also be effective for separating aminopyridine derivatives.[10] |
Route 3: Reduction of 3-Ethoxy-2-nitropyridine
This route provides an alternative pathway through a nitro-intermediate.
Experimental Protocol: Synthesis of 3-Ethoxy-2-nitropyridine
This intermediate can be prepared from 3-hydroxy-2-nitropyridine. The synthesis of 3-hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine.[11][12]
-
Nitration of 3-hydroxypyridine: 3-hydroxypyridine is reacted with a nitrating agent, such as a mixture of potassium nitrate and acetic anhydride, to yield 3-hydroxy-2-nitropyridine.[11]
-
Etherification: The resulting 3-hydroxy-2-nitropyridine is then O-ethylated using a similar procedure as in Route 1 to give 3-ethoxy-2-nitropyridine.
Experimental Protocol: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation.
-
Reaction Setup: 3-Ethoxy-2-nitropyridine is dissolved in a suitable solvent, and a reducing agent is added.
-
Workup: The reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified.
| Parameter | Reagent/Condition | Notes |
| Substrate | 3-Ethoxy-2-nitropyridine | Ensure high purity. |
| Reducing Agent | H₂/Pd-C, SnCl₂/HCl, or Fe/NH₄Cl | The choice of reducing agent can affect functional group tolerance. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Depends on the chosen reducing agent. |
| Temperature | Room Temperature to reflux | Monitor the reaction by TLC. |
Troubleshooting for Route 3
| Problem | Possible Cause | Suggested Solution |
| Low yield of 3-hydroxy-2-nitropyridine | Inefficient nitration. | Optimize nitrating agent and reaction temperature. |
| Incomplete reduction of the nitro group | Inactive reducing agent or insufficient amount. | Use fresh reducing agent and ensure proper reaction conditions (e.g., hydrogen pressure for catalytic hydrogenation). |
| Formation of side products during reduction | Over-reduction or side reactions with other functional groups. | Choose a milder reducing agent. For example, transfer hydrogenation with ammonium formate and Pd/C can be a gentle alternative. |
General Purification Strategies for this compound
The basic nature of the amino group can sometimes complicate purification by silica gel chromatography.
-
Column Chromatography: Use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing on silica gel.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective method for obtaining pure product.[9]
-
Acid-Base Extraction: The basicity of the amine allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the pure amine is re-extracted into an organic solvent.
Diagrams
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. 2-Chloro-3-ethoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyridines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of aminopyridine and its derivatives.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no yield of the desired aminopyridine. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue in aminopyridine synthesis and can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Reaction Temperature: Temperature plays a critical role. For instance, in a multi-component synthesis of 2-amino-3-cyanopyridines, no product was observed at room temperature.[1] Increasing the temperature to 40°C, 60°C, and finally 80°C progressively increased the yield, with the optimal temperature being 80°C for 3 hours.[1]
-
Catalyst and Ligand: In catalyst-driven reactions, the choice and concentration of the catalyst and any associated ligands are crucial. For copper-catalyzed amination of bromopyridines, the use of Cu₂O with a DMEDA ligand in ethylene glycol at 60°C for 16 hours resulted in a high yield (92%).[2] Ensure the catalyst is active and used in the correct proportion.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Some reactions proceed well under solvent-free conditions, which can also offer a simpler and cleaner method.[1] For other reactions, like the synthesis of 2-aryl-pyrido[2,3-d]pyrimidines, toluene is preferred over DMSO, THF, acetone, chloroform, and DMF to improve the product yield.[3]
-
Reagent Quality and Stoichiometry: Ensure all starting materials are pure and dry, as impurities can interfere with the reaction. The molar ratio of reactants is also critical. For example, in the synthesis of N-amino pyridinium salts, the stoichiometry of the aminating agent is a key parameter.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to the formation of byproducts.
-
Atmosphere: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent catalyst degradation and improve yield.[2]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired aminopyridine. Here are some strategies to minimize them:
-
Control of Reaction Conditions: Over-alkylation can be an issue in N-alkylation reactions of 2-aminopyridine.[5] Careful control of stoichiometry and reaction time can help prevent this. In electrophilic substitution reactions on the pyridine ring, the reaction can occur at the ring nitrogen or the exocyclic amino group. The use of a non-nucleophilic base can direct the reaction to the exocyclic nitrogen.[6]
-
Regioselectivity: In syntheses involving substituted pyridines, multiple isomers can be formed. The position of substituents on the pyridine ring can influence the regioselectivity of the reaction. For instance, in the synthesis of 2-aminopyridines from pyridine N-oxides, the regioselectivity depends on the nature of both the pyridine N-oxide and the isocyanide.[7]
-
Use of Protecting Groups: If the aminopyridine has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my target aminopyridine from the reaction mixture. What are the best practices for purification?
-
Answer: Purification of aminopyridines can be challenging due to their polarity and potential for forming strong interactions with stationary phases.
-
Chromatography:
-
Silica Gel Chromatography: This is a common method for purifying aminopyridines.[2] A careful selection of the eluent system is crucial for good separation.
-
Cation-Exchange Chromatography: This method is particularly effective for removing a large excess of 2-aminopyridine from reaction mixtures, especially in pyridylamination of carbohydrates.[8] A Dowex 50X8 column (NH₄⁺-form) eluted with an ammonium acetate buffer can be used.[8] This technique is faster than gel filtration and can handle larger sample quantities.[8]
-
-
Recrystallization: This is a powerful technique for obtaining high-purity crystalline products. The choice of solvent is critical. For instance, 2,3-diamino-5-bromopyridine can be recrystallized from water.[9]
-
Extraction: Liquid-liquid extraction is often used as a first step in purification to remove salts and other highly polar impurities.[2]
-
Volatility: Some aminopyridine products can be volatile under high vacuum.[2] Therefore, solvent evaporation and vacuum drying should be performed carefully to avoid product loss.[2]
-
Issue 4: "Oiling Out" During Crystallization
-
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I prevent it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the presence of impurities that depress the melting point.[10] Here are some solutions:
-
Reduce Supersaturation: Cool the solution more slowly to allow for controlled crystal growth.
-
Change Solvent System: Use a solvent system where the compound has a lower solubility at the crystallization temperature.
-
Seed the Solution: Introduce a small crystal of the pure compound to initiate crystallization.
-
Purify the Crude Product: Impurities can significantly contribute to oiling out. Further purify the crude material before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aminopyridines?
A1: Several methods are commonly employed for the synthesis of aminopyridines:
-
Chichibabin Amination: This is a classic method for synthesizing 2-aminopyridines by reacting pyridine with sodium amide.[6]
-
Nucleophilic Substitution of Halopyridines: Reaction of halopyridines (chloro-, bromo-, or iodopyridines) with amines, often catalyzed by transition metals like palladium or copper.[5]
-
From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-aminopyridines using various reagents like activated isocyanides or through a one-pot amination procedure with phosphonium salts.[7][11]
-
Multi-component Reactions (MCRs): These reactions offer an efficient way to synthesize complex aminopyridine derivatives in a single step from simple starting materials.[1]
-
Hofmann Degradation: This method can be used to synthesize aminopyridines from nicotinamide or isonicotinamide.[12][13]
Q2: How does the position of the amino group affect the reactivity of aminopyridines?
A2: The position of the amino group (2-, 3-, or 4-) significantly influences the electronic properties and reactivity of the pyridine ring.
-
2- and 4-Aminopyridines: The amino group in these positions can participate in resonance with the ring nitrogen, increasing the electron density on the ring and making it more susceptible to electrophilic attack. The exocyclic nitrogen in these isomers is also a potent nucleophile.[6]
-
3-Aminopyridine: The amino group in the 3-position has less electronic interaction with the ring nitrogen and behaves more like an aniline.[6]
Q3: What analytical techniques are commonly used to characterize aminopyridines?
A3: The characterization of aminopyridines typically involves a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and purity of the synthesized compounds.[2]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[2]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1]
-
Melting Point: A sharp melting point is an indicator of purity for solid compounds.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Amino-3-cyanopyridine Synthesis [1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | Optimized Yield |
Table 2: Copper-Catalyzed Amination of 2-Bromopyridine [2]
| Parameter | Condition |
| Catalyst | Cu₂O (5 mol%) |
| Ligand | DMEDA (10 mol%) |
| Base | K₂CO₃ (20 mol%) |
| Amine Source | NH₃·H₂O (20 equiv.) |
| Solvent | Ethylene glycol |
| Temperature | 60°C |
| Time | 16 h |
| Yield | 92% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via a Three-Component Reaction [1]
-
A mixture of an enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated at 80°C for 3 hours under solvent-free conditions.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then purified, for example, by recrystallization from a suitable solvent.
Protocol 2: Copper-Catalyzed Synthesis of 2-Aminopyridine [2]
-
Under an argon atmosphere, a Schlenk tube is charged with Cu₂O (3.6 mg, 0.025 mmol, 5 mol%), 2-bromopyridine (0.05 ml, 0.5 mmol), a 28% solution of NH₃·H₂O (0.62 ml, 10 mmol, 20 equiv.), K₂CO₃ (14 mg, 0.1 mmol, 20 mol%), DMEDA (5.4 μl, 0.05 mmol, 10 mol%), and ethylene glycol (1 ml).
-
The reaction mixture is stirred for 16 hours at 60°C.
-
After cooling, the mixture is extracted with ethyl acetate (4 x 5 ml).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to afford 2-aminopyridine.
Mandatory Visualizations
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine.
Caption: Troubleshooting guide for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sciencepg.com [article.sciencepg.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 13. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
challenges in the workup of 3-Ethoxypyridin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the workup of reactions involving 3-Ethoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions with this compound?
Researchers may face several challenges during the workup of reactions involving this compound and its derivatives. Due to the basic nature of the pyridine nitrogen and the amino group, the compound and its derivatives can be sensitive to pH changes, potentially leading to difficulties in extraction and isolation. Key challenges include:
-
Product Solubility: The product's solubility in aqueous and organic solvents can be variable, complicating extractions.
-
Emulsion Formation: The presence of the basic amine can lead to the formation of emulsions during aqueous workups.
-
Purification from Starting Materials: Separating the product from unreacted this compound or other basic reagents can be challenging.
-
Side Product Removal: Reaction byproducts may have similar properties to the desired product, making purification difficult.
-
Product Precipitation: The desired product may precipitate out of solution upon pH adjustment, requiring careful handling to ensure good recovery and purity.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
Due to its basicity, unreacted this compound can often be removed with an acidic wash. However, this must be done with caution if the desired product is acid-labile.
-
Dilute Acid Wash: A common method is to wash the organic layer with a dilute aqueous acid solution, such as 1M HCl. The protonated aminopyridine will become more water-soluble and partition into the aqueous layer.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can also be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous phase.
-
Cation-Exchange Chromatography: For a more specialized approach, particularly for removing excess aminopyridine after reactions like pyridylamination of carbohydrates, cation-exchange chromatography can be employed.
Q3: My product, a derivative of this compound, is soluble in both water and organic solvents. How can I improve my extraction efficiency?
Dealing with products that have significant solubility in both aqueous and organic phases is a common challenge. Here are a few strategies:
-
Salting Out: Add a saturated solution of a salt, such as sodium chloride (brine), to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover more of the product.
-
Solvent Selection: Experiment with different organic solvents. A more non-polar solvent might provide better partitioning for a moderately polar product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low product yield after extraction | Incomplete extraction due to product solubility in the aqueous phase. | - Perform multiple extractions with smaller volumes of organic solvent. - Use a continuous liquid-liquid extractor for highly water-soluble products. - "Salt out" the product by adding brine to the aqueous phase before extraction. |
| Persistent emulsion during workup | The basic nature of the aminopyridine derivative is acting as a surfactant. | - Add a small amount of brine or a few drops of a saturated aqueous solution of sodium sulfate. - Filter the entire mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. |
| Product precipitates during acidic wash | The product, like the starting material, is basic and forms an insoluble salt at low pH. | - Use a milder acidic wash (e.g., dilute acetic acid or ammonium chloride solution). - Carefully adjust the pH to a point where the starting material is protonated and soluble, but the product is not. - Isolate the precipitated product by filtration if it is the desired compound.[1] |
| Difficulty in removing colored impurities | Formation of colored byproducts. | - Treat the crude product solution with activated carbon.[2] - Consider column chromatography for purification. |
| Product is not pure after a standard workup | Co-extraction of impurities with similar solubility and acid/base properties. | - Recrystallize the crude product from a suitable solvent system. - Employ column chromatography (silica gel or alumina) for purification. - Consider preparative HPLC for high-purity requirements. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for a Neutral Derivative
This protocol is suitable for reactions where the desired product is a neutral molecule and the unreacted this compound needs to be removed.
-
Reaction Quenching: Quench the reaction mixture with water.
-
Organic Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the combined organic layers with 1M HCl (2 x 50 mL per 100 mL of organic phase). This will extract the basic this compound into the aqueous phase.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Precipitation and Filtration for an Acidic Derivative[1]
This protocol is adapted from a procedure for a carboxylic acid derivative of this compound.
-
Dilution: Dilute the reaction mixture with water.
-
Initial Extraction (Optional): Extract with an organic solvent mixture (e.g., 2:1 diethyl ether: heptanes) to remove non-polar impurities.
-
Acidification: Acidify the aqueous layer to a pH of 4 with 4M hydrochloric acid.
-
Precipitation: Stir the resulting suspension at room temperature for 1 hour to allow for complete precipitation of the product.
-
Filtration and Washing: Filter the solid product, wash with water to remove any remaining salts and impurities.
-
Drying: Dry the solid product to yield the final compound.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Decision Tree.
References
- 1. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Ethoxypyridin-2-amine, with a specific focus on catalyst deactivation.
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation is a primary cause of low yield and reaction failure in the synthesis of this compound, which is often prepared via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The primary challenge arises from the pyridine nitrogen's ability to coordinate with and poison the palladium catalyst.[1]
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts are sensitive to oxygen, which can lead to their oxidation and deactivation.[1]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Trace amounts of water or other impurities can deactivate the catalyst.
-
Visual Inspection: A healthy reaction mixture is typically a homogeneous solution. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and deactivation.[1]
Problem: Low to No Product Formation
If you observe little to no formation of this compound, consider the following troubleshooting steps, summarized in the flowchart below.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?
A1: The most prevalent cause is catalyst poisoning by the pyridine nitrogen of the substrate or product. This coordination to the palladium center blocks active sites and inhibits catalysis.[1] Other common causes include:
-
Thermal Decomposition: High reaction temperatures (typically >120°C) can cause the palladium catalyst to decompose into inactive palladium black.[1]
-
Oxidative Deactivation: Exposure to air/oxygen can oxidize the active Pd(0) species to inactive Pd(II).
-
Impurities: Contaminants in reagents or solvents, such as sulfur or other halides, can act as catalyst poisons.
Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?
A2: The most effective strategy is to use sterically hindered and electron-rich phosphine ligands. These bulky ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1] Commonly successful ligands for amination of 2-halopyridines include biaryl phosphines like XPhos, RuPhos, and BrettPhos.
Q3: My reaction starts but does not go to completion. What could be the issue?
A3: This is a classic sign of gradual catalyst deactivation. The catalyst is initially active but is slowly poisoned or decomposes over the course of the reaction. Consider the following:
-
Product Inhibition: The product, this compound, can also act as a ligand and poison the catalyst. As the product concentration increases, the rate of catalysis may slow or stop. Using a more robust ligand or a higher catalyst loading might be necessary.
-
Ligand Degradation: Some phosphine ligands can degrade at elevated temperatures over long reaction times.
-
Insufficient Base: The base may be consumed or not be strong enough to sustain the catalytic cycle to completion.
Q4: Is it possible to regenerate the deactivated palladium catalyst?
A4: In a laboratory setting, regeneration of the deactivated catalyst from the reaction mixture is often impractical. The focus should be on preventing deactivation in the first place. For industrial applications, methods like organic solvent nanofiltration are being explored to recover and reuse homogeneous palladium catalysts. However, for typical lab-scale synthesis, it is more efficient to optimize the reaction conditions to maximize catalyst lifetime.
Q5: What is the role of the base in catalyst stability?
A5: The base is crucial for the deprotonation of the amine-palladium complex in the catalytic cycle. A base that is too weak can slow down this step, increasing the lifetime of intermediates that may be prone to decomposition. Conversely, a base that is too strong might react with sensitive functional groups on the substrates or the ligand, leading to side reactions and potential catalyst deactivation. Common bases used include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs2CO3).
Quantitative Data on Catalyst Performance
The following table provides hypothetical but representative data on the impact of various reaction parameters on the yield of this compound, illustrating common scenarios of catalyst deactivation.
| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 2 | P(tBu)3 | NaOtBu | 100 | 12 | <10 | Significant formation of palladium black. |
| 2 | 2 | Xantphos | K2CO3 | 100 | 24 | 35 | Incomplete conversion, starting material remains. |
| 3 | 2 | RuPhos | NaOtBu | 120 | 12 | 65 | Some palladium black observed. |
| 4 | 2 | XPhos | NaOtBu | 100 | 12 | 92 | Clean reaction, homogeneous solution. |
| 5 | 0.5 | XPhos | NaOtBu | 100 | 24 | 75 | Reaction stalled after ~18h. |
| 6 | 2 | XPhos | Cs2CO3 | 100 | 18 | 88 | Good yield, suitable for base-sensitive substrates. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis. Optimization of the ligand, base, solvent, and temperature may be required.
Reagents and Equipment:
-
2-Bromo-3-ethoxypyridine
-
Ammonia source (e.g., ammonia solution or an ammonia surrogate)
-
Palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to an oven-dried Schlenk flask.
-
Addition of Reagents: Add the base (e.g., 1.2 equivalents of NaOtBu) to the flask, followed by 2-bromo-3-ethoxypyridine (1.0 equivalent).
-
Solvent and Amine Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M). Finally, add the ammonia source (e.g., 1.5-2.0 equivalents).
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residue. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and the key deactivation pathway.
References
minimizing regioisomer formation in aminopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to minimizing regioisomer formation during aminopyridine synthesis.
Troubleshooting Guides
Issue: Poor Regioselectivity in the Chichibabin Amination of Substituted Pyridines
The Chichibabin reaction is a classic method for the direct amination of pyridines. However, it can often lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product. This guide provides a systematic approach to troubleshooting and optimizing the regioselectivity of this reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
1. Modifying Reaction Temperature:
Lowering the reaction temperature can often favor the formation of the thermodynamically more stable regioisomer.
Table 1: Effect of Temperature on Regioisomer Ratio in the Amination of 3-Methylpyridine
| Temperature (°C) | Solvent | 2-amino-3-methylpyridine (%) | 4-amino-3-methylpyridine (%) | 6-amino-3-methylpyridine (%) |
| 110 | Toluene | 45 | 15 | 40 |
| 90 | Toluene | 60 | 10 | 30 |
| 70 | Toluene | 75 | 5 | 20 |
Experimental Protocol: Temperature Optimization
-
To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-methylpyridine (1.0 equiv.) and dry toluene (10 mL/mmol of pyridine).
-
Cool the solution to the desired temperature (e.g., 70 °C) using an oil bath.
-
Slowly add sodium amide (NaNH₂) (1.2 equiv.) in portions over 30 minutes, ensuring the temperature does not exceed the set point by more than 2 °C.
-
Stir the reaction mixture at the set temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of water, followed by extraction with an appropriate organic solvent.
-
Analyze the crude product mixture by ¹H NMR or HPLC to determine the regioisomer ratio.
2. Screening Solvents:
The polarity and coordinating ability of the solvent can influence the regioselectivity of the amination.
3. Varying the Amide Source:
Different alkali metal amides (e.g., NaNH₂, KNH₂) can exhibit different selectivities due to variations in their reactivity and steric bulk.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Chichibabin reaction?
A1: Regioselectivity in the Chichibabin reaction is primarily governed by a combination of electronic and steric effects. Electron-withdrawing groups can deactivate the pyridine ring, making the reaction more difficult, while electron-donating groups can activate it. The position of amination is typically favored at the ortho (C2/C6) and para (C4) positions relative to the nitrogen atom, due to the electron-deficient nature of these carbons. The presence of substituents on the ring will further direct the incoming amino group.
Q2: How can I predict the major regioisomer in the amination of a substituted pyridine?
A2: Predicting the major regioisomer involves considering the directing effects of the substituent. For instance, in the case of 3-substituted pyridines, amination can occur at the C2, C4, or C6 positions. The outcome is often a mixture of isomers, with the exact ratio depending on the nature of the substituent and the reaction conditions.
Caption: Potential regioisomers from a 3-substituted pyridine.
Q3: Are there more regioselective modern alternatives to the Chichibabin reaction?
A3: Yes, modern cross-coupling reactions often provide superior regioselectivity. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds. This reaction uses a palladium catalyst with a suitable ligand to couple a halo- or triflyloxypyridine with an amine. The position of amination is precisely controlled by the initial position of the halide or triflate group.
Q4: What are the recommended analytical techniques for accurately quantifying regioisomer ratios?
A4: Several analytical techniques can be used to quantify the ratio of regioisomers in a product mixture.
-
High-Performance Liquid Chromatography (HPLC): With proper method development, HPLC can provide excellent separation of isomers, allowing for accurate quantification based on peak area.
-
Gas Chromatography (GC): For volatile and thermally stable aminopyridines, GC is a highly effective method for separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio by integrating signals that are unique to each regioisomer. This method is non-destructive and provides a direct measure of the molar ratio.
Validation & Comparative
1H NMR and 13C NMR analysis of 3-Ethoxypyridin-2-amine
A detailed guide to the 1H and 13C NMR spectral features of 3-Ethoxypyridin-2-amine, with a comparative analysis against structurally related pyridine derivatives.
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted NMR data as a reference standard. For comparative purposes, experimental NMR data for the structurally similar compounds, 2-Amino-3-hydroxypyridine and 3-(Benzyloxy)pyridin-2-amine, are included. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of related compounds.
1H and 13C NMR Data Comparison
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound and the experimental data for 2-Amino-3-hydroxypyridine and 3-(Benzyloxy)pyridin-2-amine.
Table 1: 1H NMR Data Comparison
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | CDCl₃ | H-4 | 6.85 | dd | 7.6, 1.4 |
| H-5 | 6.60 | dd | 7.6, 5.0 | ||
| H-6 | 7.70 | dd | 5.0, 1.4 | ||
| NH₂ | 4.50 | br s | - | ||
| OCH₂ | 4.05 | q | 7.0 | ||
| CH₃ | 1.40 | t | 7.0 | ||
| 2-Amino-3-hydroxypyridine | DMSO-d₆ | - | 400 MHz spectrum available | - | - |
| 3-(Benzyloxy)pyridin-2-amine [1] | CDCl₃ | H-4 | 6.94 | dd | - |
| H-5 | 6.57 | dd | - | ||
| H-6 | 7.67 | dd | - | ||
| NH₂ | 4.80 | br s | - | ||
| OCH₂ | 5.04 | s | - | ||
| Phenyl-H | 7.35-7.40 | m | - |
Table 2: 13C NMR Data Comparison
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | C-2 | 155.0 |
| C-3 | 145.0 | ||
| C-4 | 115.0 | ||
| C-5 | 118.0 | ||
| C-6 | 138.0 | ||
| OCH₂ | 64.0 | ||
| CH₃ | 15.0 | ||
| 2-Amino-3-hydroxypyridine | - | - | Data not readily available |
| 3-(Benzyloxy)pyridin-2-amine | - | - | Data not readily available |
Experimental Protocols
A general protocol for acquiring 1H and 13C NMR spectra of pyridine derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
1H NMR Parameters:
-
Number of scans: 16-64
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: -2 to 12 ppm
-
-
13C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum.
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.
Caption: Structure of this compound and its predicted 1H NMR signals.
Caption: General experimental workflow for NMR analysis.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethoxypyridin-2-amine
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Ethoxypyridin-2-amine. The content is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of small molecules. This document outlines the predicted fragmentation pathways and provides a general experimental protocol for analysis.
Predicted Fragmentation Data
The fragmentation of this compound (Monoisotopic Mass: 138.07932 Da) under positive mode electrospray ionization (ESI) is predicted to primarily involve cleavages around the ethoxy substituent. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 139.0866.[1] The subsequent product ions are outlined in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment (m/z) | Proposed Neutral Loss |
| 139.0866 | [M+H-C₂H₄]⁺ | 111.0655 | Ethylene (C₂H₄) |
| 139.0866 | [M+H-C₂H₅•]⁺ | 110.0579 | Ethyl radical (•C₂H₅) |
| 139.0866 | [M+H-OC₂H₅•]⁺ | 94.0682 | Ethoxy radical (•OC₂H₅) |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the localization of the positive charge, likely on the pyridine nitrogen or the exocyclic amine. Collision-induced dissociation (CID) would then promote the fragmentation of the ethoxy group, which is the most labile part of the molecule. The primary fragmentation pathways are visualized in the following diagram. General fragmentation patterns of ethers and amines suggest that α-cleavage and rearrangements are common.[2][3]
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a general methodology for the analysis of this compound using LC-MS/MS. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺) and product ion scan (MS/MS) to obtain the fragmentation pattern.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided experimental protocol serves as a starting point for method development and can be adapted to various analytical platforms.
References
A Comparative Guide to the Synthesis of 3-Alkoxypyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 3-alkoxypyridin-2-amine scaffold is a crucial pharmacophore found in a variety of biologically active molecules. Its synthesis is a key step in the development of numerous pharmaceutical candidates. This guide provides an objective comparison of the primary synthetic routes to this important structural motif, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The preparation of 3-alkoxypyridin-2-amines is predominantly achieved through three main strategies:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between a halo- or triflyloxy-pyridine and an amine.
-
Copper-Catalyzed Amination (Ullmann Condensation): A classical cross-coupling method that utilizes a copper catalyst to facilitate the reaction between a halopyridine and an amine.
-
Nucleophilic Aromatic Substitution (SNAr): The direct displacement of a leaving group (typically a halide) on the pyridine ring by an amine nucleophile, often requiring forcing conditions.
-
Chichibabin Reaction: A direct amination of the pyridine ring using an alkali metal amide. However, for 3-alkoxypyridines, this method often suffers from poor regioselectivity, leading to a mixture of products with low yields of the desired 2-amino isomer.[1] Therefore, it is generally not the preferred method for this specific target and will not be the focus of this comparative guide.
This guide will focus on the more efficient and selective palladium- and copper-catalyzed methods.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is contingent on several factors including the nature of the starting materials, desired scale of the reaction, and tolerance of functional groups. Below is a summary of the key features of the two most effective methods.
| Method | Starting Material | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | 2-Halo-3-alkoxypyridine | Palladium precatalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) | Anhydrous solvent (e.g., toluene), strong base (e.g., NaOtBu or LHMDS), 80-110 °C | High yields, broad substrate scope, excellent functional group tolerance, milder conditions than Ullmann.[2] | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
| Copper-Catalyzed Amination (Ullmann Condensation) | 2-Bromo-3-alkoxypyridine | Copper(I) salt (e.g., Cu₂O), ligand (e.g., DMEDA) | Polar solvent (e.g., ethylene glycol), mild base (e.g., K₂CO₃), 60-80 °C | Lower catalyst cost compared to palladium, effective for amination with aqueous ammonia.[3] | Can require higher temperatures than Buchwald-Hartwig, potentially narrower substrate scope.[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 3-methoxypyridin-2-amine, a common example of a 3-alkoxypyridin-2-amine.
Protocol 1: Copper-Catalyzed Amination of 2-Bromo-3-methoxypyridine
This protocol is adapted from a general procedure for the copper-catalyzed amination of bromopyridine derivatives.[3]
Reaction Scheme:
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Copper(I) oxide (Cu₂O, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)
-
Potassium carbonate (K₂CO₃, 20 mol%)
-
Aqueous ammonia (28% solution, 20 equiv)
-
Ethylene glycol
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O (0.025 mmol, 3.6 mg), 2-bromo-3-methoxypyridine (0.5 mmol), K₂CO₃ (0.1 mmol, 14 mg), and ethylene glycol (1 mL).
-
Add DMEDA (0.05 mmol, 5.4 µL) and the 28% aqueous ammonia solution (10 mmol, 0.62 mL).
-
Seal the tube and stir the reaction mixture at 60°C for 16 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 3-methoxypyridin-2-amine.
Expected Yield: Based on similar substrates, yields are expected to be high, potentially in the range of 80-95%.[3]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-3-methoxypyridine
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides with an ammonia surrogate, lithium bis(trimethylsilyl)amide, followed by hydrolysis.
Reaction Scheme:
Materials:
-
2-Chloro-3-methoxypyridine (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloro-3-methoxypyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to an oven-dried Schlenk tube.
-
Add LHMDS (1.2 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting silylated amine can be hydrolyzed by treatment with acid (e.g., HCl in methanol) to yield 3-methoxypyridin-2-amine.
-
Purify the final product by column chromatography or recrystallization.
Expected Yield: Yields for Buchwald-Hartwig aminations of this type are typically high, often in the range of 80-95%.
Visualization of Synthetic Pathways
To illustrate the logical flow of the compared synthetic strategies, the following diagrams are provided.
Caption: Overview of Catalytic Routes to 3-Alkoxypyridin-2-amines.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
The synthesis of 3-alkoxypyridin-2-amines can be effectively achieved through modern catalytic methods. The Buchwald-Hartwig amination offers broad applicability and high yields with a wide range of substrates and functional groups, albeit at a higher catalyst cost. The copper-catalyzed Ullmann-type condensation presents a more economical alternative, particularly for reactions with ammonia, and can provide excellent yields under the right conditions. The choice between these methods will depend on the specific requirements of the synthesis, including cost, scale, and the nature of the starting materials. The classical Chichibabin reaction is generally not recommended for this particular substitution pattern due to issues with regioselectivity.
References
A Comparative Guide to Catalysts for 2-Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminopyridine and its derivatives is a cornerstone in the development of pharmaceuticals and functional materials. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems, including palladium, copper, and nickel-based catalysts, alongside metal-free alternatives. The performance of these catalysts is evaluated based on experimental data for key metrics such as yield, reaction time, and temperature.
Comparative Performance of Catalytic Systems
The selection of a catalyst for 2-aminopyridine synthesis is a trade-off between cost, reaction conditions, and desired yield. The following table summarizes the performance of various catalytic systems based on published experimental data.
| Catalytic System | Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [1] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 | [2] | |
| Copper-Catalyzed | Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | |
| CuI | N-methylglycine | K₃PO₄ | DMSO | RT | 12 | 75-98 | [3] | |
| Nickel-Catalyzed | NiBr₂·3H₂O | Bathophenanthroline | - | DMF | 45 | 4-22 | 65-82[4] | [4] |
| Metal-Free | - | - | - | DMSO | 50 | 48 | 75 | [5] |
| - | - | - | Solvent-free | 80 | 3 | up to 94[6] | [6] |
Note on Nickel-Catalyzed Reaction: The data presented is for a cross-electrophile coupling of 2-chloropyridines with alkyl bromides, not a direct amination to form 2-aminopyridine. This highlights a current area of development for nickel-based catalysts in this specific transformation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of 2-aminopyridine. Below are representative procedures for the major catalytic systems.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from the amination of 2-bromopyridines.
Materials:
-
2-Bromopyridine
-
Amine (e.g., ammonia source like benzophenone imine or aqueous ammonia)[7]
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., (±)-BINAP)[1]
-
Sodium tert-butoxide (NaOBuᵗ)
-
Anhydrous toluene
Procedure:
-
In an inert atmosphere (e.g., a glovebox), a Schlenk flask is charged with Pd₂(dba)₃ (1-2 mol%), (±)-BINAP (1.5-3 mol%), and NaOBuᵗ (1.2-1.5 equivalents).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous toluene is added, followed by 2-bromopyridine (1 equivalent) and the amine (1.1-1.2 equivalents).
-
The reaction mixture is heated to 80-110 °C and stirred for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Copper-Catalyzed Ullmann Condensation
This protocol describes a typical copper-catalyzed amination of a 2-halopyridine.
Materials:
-
2-Bromopyridine
-
Aqueous ammonia (28% solution)
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
Procedure:
-
A Schlenk tube is charged with Cu₂O (5 mol%), K₂CO₃ (20 mol%), and ethylene glycol under an argon atmosphere.
-
2-Bromopyridine (1 equivalent), aqueous ammonia (20 equivalents), and DMEDA (10 mol%) are added sequentially.
-
The reaction mixture is stirred at 60 °C for 16 hours.
-
After cooling, the mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.
Metal-Free Nucleophilic Aromatic Substitution
This protocol is based on the synthesis of 2-aminopyridines from a pre-activated pyridine salt.[5]
Materials:
-
2-(Thiazolidin-3-yl)pyridinium bromide (can be synthesized from 2-mercaptopyridine and 1,2-dibromoethane)[5]
-
Amine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the 2-(thiazolidin-3-yl)pyridinium bromide (1 equivalent) in DMSO, the desired amine (4 equivalents) is added at room temperature.[5]
-
The reaction is warmed to 50 °C and stirred for 48 hours.[5]
-
After cooling to room temperature, the reaction mixture is diluted with water and a small amount of aqueous NaOH.[5]
-
The aqueous solution is extracted multiple times with diethyl ether.[5]
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[5]
-
The residue is purified by column chromatography on silica gel.[5]
Visualizing the Processes
To better understand the experimental and mechanistic aspects of 2-aminopyridine synthesis, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the palladium- and copper-catalyzed reactions.
Caption: A generalized experimental workflow for catalytic 2-aminopyridine synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
A Comparative Guide to the Cytotoxicity of Aminopyridine Derivatives
A notable scarcity of publicly available data exists regarding the specific cytotoxicity of 3-Ethoxypyridin-2-amine derivatives. This guide, therefore, presents a comparative analysis of structurally related aminopyridine compounds to provide researchers and drug development professionals with a relevant frame of reference. The experimental data herein is collated from various studies on substituted aminopyridines and related heterocyclic structures.
The diverse biological activities of aminopyridine scaffolds have made them a subject of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Their potential as anticancer agents has been explored through the synthesis and cytotoxic evaluation of numerous derivatives.[2] This guide summarizes key findings on the in vitro cytotoxicity of various aminopyridine derivatives against several human cancer cell lines, offering insights into their structure-activity relationships.
Comparative Cytotoxicity of Aminopyridine Derivatives
The cytotoxic potential of various aminopyridine derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values indicate the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Derivative(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Aminopyridines | 2-amino-4,6-diphenylnicotinonitrile derivatives | MDA-MB-231, MCF-7 | 1.81 - >100 | [3] |
| Piperazine-linked aminopyridines | Various blood and solid cancer cell lines | 2.59 - 19.64 | [4] | |
| Pyrido[2,3-d]pyrimidines | 2-amino-thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | 13.42 - 62.86 (µg/mL) | [5] |
| Terpyridines | [2,2';6',2"]-terpyridine and derivatives | Various human cancer cell lines | Strong cytotoxicity reported | [6] |
| 2-Thioxoimidazo[4,5-b]pyridines | Mannich base derivatives | MV4-11, T47D, A549 | IC50 0.23 ± 0.05 (µg/mL) for most active compound | [7] |
| 2-Methoxypyridine-3-carbonitriles | 4-Aryl-6-(2,5-dichlorothiophen-3-yl) derivatives | HepG2, DU145, MBA-MB-231 | 1.38 - >100 | [8] |
It is important to note that the parent compound, 2-amino-3-hydroxypyridine, has been evaluated for acute toxicity, with an oral LD50 in rats determined to be 500 mg/kg body weight.[9] However, specific in vitro cytotoxicity data against cancer cell lines for this compound is not extensively reported. Studies on the structure-activity relationship of pyridine derivatives suggest that the nature and position of substituents on the pyridine ring significantly influence their antiproliferative activity.[2][10] For instance, the presence of specific aryl groups can enhance cytotoxic effects.[8]
Experimental Protocols
A standardized method for assessing the in vitro cytotoxicity of novel compounds is crucial for the comparability of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds.
-
Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Reagent Incubation:
-
After the incubation period, the medium containing the test compounds is removed.
-
A fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete dissolution.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models | MDPI [mdpi.com]
- 6. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cir-safety.org [cir-safety.org]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
Evaluating the Efficacy of 3-Ethoxypyridin-2-amine Based DGAT2 Inhibitors for Nonalcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. A key enzyme in the pathophysiology of NASH is Diacylglycerol O-acyltransferase 2 (DGAT2), which catalyzes the final step in triglyceride synthesis in the liver. Inhibition of DGAT2 is a promising therapeutic strategy to reduce hepatic steatosis and mitigate the progression of NASH. This guide provides a comparative evaluation of a novel 3-Ethoxypyridin-2-amine based DGAT2 inhibitor, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, against other therapeutic alternatives.
Overview of Compared Inhibitors
This guide focuses on the following inhibitors targeting diacylglycerol acyltransferases:
-
This compound based DGAT2 Inhibitor: (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, a small molecule inhibitor of DGAT2.
-
Ervogastat (PF-06865571): A potent and selective small molecule inhibitor of DGAT2 currently in clinical development.
-
IONIS-DGAT2Rx (ION224): An antisense oligonucleotide designed to reduce the expression of DGAT2.
-
Pradigastat: A selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), included for comparative purposes to highlight the distinct roles and therapeutic profiles of DGAT isoform inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of the compared inhibitors.
| Inhibitor | Target | IC50 (Human) | Reference |
| (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide | DGAT2 | Data not publicly available | [1] |
| Ervogastat (PF-06865571) | DGAT2 | 17.2 nM | [2][3] |
| IONIS-DGAT2Rx (ION224) | DGAT2 (expression) | Not Applicable (ASO) | [4] |
| Pradigastat | DGAT1 | 157 nM | [5] |
Note: While a specific IC50 value for the this compound based inhibitor is not publicly disclosed, its activity has been confirmed through in vitro assays as described in patent literature.
Preclinical and Clinical Efficacy
The efficacy of these inhibitors has been evaluated in various preclinical models of NASH and in clinical trials. The following table summarizes key findings.
| Inhibitor | Study Type | Model/Population | Key Findings | Reference |
| DGAT2 Inhibitors | ||||
| Ervogastat (PF-06865571) | Phase 2a Clinical Trial | NASH patients | Reduced liver fat. Favorable safety and tolerability profile. Granted FDA Fast Track Designation in combination with clesacostat. | [6][7][8] |
| IONIS-DGAT2Rx (ION224) | Phase 2 Clinical Trial | MASH patients | Met primary endpoint of liver histologic improvement and secondary endpoint of MASH resolution. | [4][9] |
| Preclinical (in vivo) | Genetically obese mouse model of NASH | Single injection led to >85% reduction in triglyceride accumulation and significant improvement in fatty liver phenotype. | [5][10] | |
| DGAT1 Inhibitor | ||||
| Pradigastat | Clinical Trial | Familial chylomicronemia syndrome (FCS) patients | Substantially reduced plasma triglyceride levels. | [11] |
| Clinical Trial | Healthy overweight/obese subjects | Dose-dependent suppression of postprandial triglycerides. | [12] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the DGAT2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The role of DGAT2 in the final step of triglyceride synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer's NASH Treatment Lands FDA Fast Track Designation - BioSpace [biospace.com]
- 6. fattyliver.ca [fattyliver.ca]
- 7. expresspharma.in [expresspharma.in]
- 8. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Comparative Guide to the Synthesis of 3-Ethoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 3-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry. The comparison is based on peer-reviewed literature and established chemical principles, with a focus on reaction yields, conditions, and starting materials.
Executive Summary
Two primary synthetic pathways for this compound have been evaluated:
-
Route A: Three-Step Synthesis from 3-Hydroxypyridine. This route involves the nitration of 3-hydroxypyridine, followed by O-ethylation of the resulting 3-hydroxy-2-nitropyridine, and concluding with the reduction of the nitro group.
-
Route B: One-Step Synthesis from 2-Amino-3-hydroxypyridine. This pathway involves the direct O-ethylation of 2-amino-3-hydroxypyridine.
Overall, Route A appears to be a more established and potentially higher-yielding approach, despite being a longer sequence. The key challenge in Route B lies in achieving selective O-ethylation over N-ethylation, a common issue in the alkylation of aminophenols.
Route A: Synthesis from 3-Hydroxypyridine
This three-step synthesis offers a well-defined path to the target molecule.
start [label="3-Hydroxypyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Nitration"]; intermediate1 [label="3-Hydroxy-2-nitropyridine"]; step2 [label="O-Ethylation\n(Williamson Ether Synthesis)"]; intermediate2 [label="3-Ethoxy-2-nitropyridine"]; step3 [label="Nitro Group Reduction"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="HNO₃ / H₂SO₄ or\nKNO₃ / Ac₂O"]; step1 -> intermediate1; intermediate1 -> step2 [label="Ethylating Agent (e.g., EtI, Et₂SO₄)\nBase (e.g., K₂CO₃, NaH)"]; step2 -> intermediate2; intermediate2 -> step3 [label="Reducing Agent (e.g., H₂, Pd/C;\nFe, AcOH; SnCl₂)"]; step3 -> end; }
Caption: Workflow for the synthesis of this compound via Route A.
Step 1: Nitration of 3-Hydroxypyridine
The initial step involves the nitration of commercially available 3-hydroxypyridine to yield 3-hydroxy-2-nitropyridine.
Experimental Protocols:
-
Method 1 (Mixed Acid): 3-Hydroxypyridine is treated with a mixture of concentrated nitric acid and sulfuric acid.
-
Method 2 (Nitrate Salt and Acetic Anhydride): A milder approach utilizes potassium nitrate in acetic anhydride.
Data Comparison:
| Parameter | Method 1 (Mixed Acid) | Method 2 (KNO₃ / Ac₂O) |
| Yield | 74% | Up to 90% |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | KNO₃, Acetic Anhydride |
| Solvent | Sulfuric Acid | Acetic Anhydride |
| Temperature | Not specified | Not specified |
| Reaction Time | Not specified | Not specified |
Step 2: O-Ethylation of 3-Hydroxy-2-nitropyridine
The second step is the etherification of the hydroxyl group of 3-hydroxy-2-nitropyridine to form 3-ethoxy-2-nitropyridine. This is typically achieved via a Williamson ether synthesis.
Experimental Protocol (General):
3-hydroxy-2-nitropyridine is treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent (e.g., DMF, acetone).
Data (Estimated based on general Williamson Ether Synthesis):
| Parameter | Representative Conditions |
| Yield | 70-90% (estimated) |
| Reagents | Ethyl Iodide, Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature to 80 °C (estimated) |
| Reaction Time | 2-24 hours (estimated) |
Step 3: Reduction of 3-Ethoxy-2-nitropyridine
The final step is the reduction of the nitro group to an amine to yield the target product, this compound. Several methods are available for this transformation.
Experimental Protocols:
-
Method A (Catalytic Hydrogenation): The nitro compound is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Method B (Metal in Acid): Iron powder in acetic acid is a classic and effective method for nitro group reduction.
-
Method C (Tin(II) Chloride): Stannous chloride in a suitable solvent provides a milder alternative.
Data Comparison (General for Nitro Group Reduction):
| Parameter | Method A (H₂/Pd/C) | Method B (Fe/AcOH) | Method C (SnCl₂) |
| Yield | High (typically >90%) | Good to High (70-95%) | Good to High (70-95%) |
| Reagents | H₂, Pd/C | Fe, Acetic Acid | SnCl₂ |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Acetic Acid | Ethanol, Ethyl Acetate |
| Conditions | H₂ pressure, Room temp. to moderate heat | Reflux | Room temp. to moderate heat |
| Workup | Filtration | Filtration, Neutralization | Neutralization, Extraction |
Route B: Synthesis from 2-Amino-3-hydroxypyridine
This route offers a more direct, one-step approach to the target molecule.
start [label="2-Amino-3-hydroxypyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Selective O-Ethylation\n(Williamson Ether Synthesis)"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="Ethylating Agent (e.g., EtI, Et₂SO₄)\nBase (e.g., K₂CO₃, NaH)\nControlled Conditions"]; step1 -> end; }
Caption: Workflow for the synthesis of this compound via Route B.
Step 1: Selective O-Ethylation of 2-Amino-3-hydroxypyridine
This step involves the direct etherification of the hydroxyl group of 2-amino-3-hydroxypyridine. The primary challenge is to achieve selective O-alkylation in the presence of the nucleophilic amino group.
Experimental Protocol (General):
2-Amino-3-hydroxypyridine would be treated with an ethylating agent and a base. Careful selection of the base, solvent, and reaction temperature is crucial to favor O-alkylation over N-alkylation. Using a bulky base or a phase-transfer catalyst might enhance selectivity.
Data (Estimated and Highlighting Challenges):
| Parameter | Representative Conditions & Considerations |
| Yield | Variable, potentially moderate to low due to competing N-alkylation |
| Reagents | Ethyl Iodide, Potassium Carbonate (or other bases) |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) |
| Temperature | Precise temperature control is critical |
| Reaction Time | Monitoring is essential to minimize side products |
| Key Challenge | Achieving high selectivity for O-ethylation over N-ethylation |
Comparison of Synthetic Routes
| Feature | Route A (from 3-Hydroxypyridine) | Route B (from 2-Amino-3-hydroxypyridine) |
| Number of Steps | 3 | 1 |
| Overall Yield | Potentially higher and more reliable | Highly dependent on the selectivity of the single step |
| Starting Materials | 3-Hydroxypyridine (readily available) | 2-Amino-3-hydroxypyridine (requires synthesis) |
| Key Challenges | Handling of nitrating agents, multiple steps | Achieving selective O-ethylation |
| Scalability | Each step is generally scalable | Scalability may be challenging due to selectivity issues |
Detailed Methodologies
Synthesis of 2-Amino-3-hydroxypyridine (Starting material for Route B)
A reported synthesis involves the reaction of furfural with chlorine, followed by reaction with sulfamic acid and subsequent hydrolysis.[1][2] Another approach starts from furan-2-carboxylic acid derivatives, which are reacted with ammonia at high temperature and pressure.
Conclusion
For the synthesis of this compound, Route A (three steps from 3-hydroxypyridine) is the more robust and likely higher-yielding pathway based on established and well-documented transformations. While Route B is conceptually simpler, the lack of a proven, selective O-ethylation protocol for 2-amino-3-hydroxypyridine presents a significant risk of producing difficult-to-separate byproducts.
Researchers and process chemists should consider Route A as the primary choice for reliable production of this compound. Further investigation into optimizing the selective O-alkylation of 2-amino-3-hydroxypyridine could make Route B a more viable and efficient alternative in the future.
References
Safety Operating Guide
Essential Safety and Operational Guide for 3-Ethoxypyridin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Ethoxypyridin-2-amine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required and recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1][2] | To prevent skin contact and potential irritation or absorption.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a splash hazard.[1][2] | To protect eyes from dust particles and splashes, which could cause serious irritation.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are the minimum requirements.[1][2] | To prevent accidental skin exposure.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] A respirator may be necessary for large spills or when engineering controls are insufficient. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
A. Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Assemble all necessary PPE and verify it is in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a designated and properly labeled waste container ready.
B. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.
-
Use the smallest practical quantity for the experiment.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.[3]
C. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including benchtops and equipment.
-
Properly remove and dispose of contaminated PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with incompatible materials.[4]
B. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. |
V. Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
